molecular formula C12H16O4 B1349244 4-Isobutoxy-3-methoxybenzoic acid CAS No. 3535-35-1

4-Isobutoxy-3-methoxybenzoic acid

Cat. No.: B1349244
CAS No.: 3535-35-1
M. Wt: 224.25 g/mol
InChI Key: SBHFJHQPZDLFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxy-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHFJHQPZDLFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361681
Record name 4-isobutoxy-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3535-35-1
Record name 4-isobutoxy-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid

This document provides a comprehensive technical guide for the synthesis of this compound, a valuable compound in medicinal chemistry and drug development. The primary synthesis pathway, detailed experimental protocols, and relevant data are presented to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with an isobutyl halide, typically isobutyl bromide, in the presence of a base.

The reaction proceeds as follows: The basic catalyst deprotonates the phenolic hydroxyl group of vanillic acid, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of isobutyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.

Experimental Protocol

This protocol is adapted from established procedures for similar O-alkylation reactions of vanillic acid derivatives.[1]

Materials:

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine vanillic acid (1.0 eq), anhydrous potassium carbonate (2.0-2.5 eq), and N,N-dimethylformamide (DMF) as the solvent.

  • Addition of Alkylating Agent: To the stirred suspension, add isobutyl bromide (1.2-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-85°C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a white to off-white solid.

Data Presentation

ParameterValueReference
Starting Material Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)General Knowledge
Reagents Isobutyl bromide, Potassium Carbonate[1][2]
Solvent N,N-Dimethylformamide (DMF)[1][2]
Reaction Temperature 80-85 °C[2]
Reaction Time 4-6 hoursInferred from similar reactions
Typical Yield 85-95%Inferred from similar reactions
Purity (after recrystallization) >98%Inferred from similar reactions
Molecular Weight 224.25 g/mol General Knowledge

Mandatory Visualization

Synthesis_Pathway VanillicAcid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Intermediate Vanillate Anion VanillicAcid->Intermediate - H⁺ Product This compound Intermediate->Product + Isobutyl group - Br⁻ IsobutylBromide Isobutyl Bromide Base K₂CO₃ (Base) in DMF

Caption: Williamson Ether Synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isobutoxy-3-methoxybenzoic acid, a derivative of benzoic acid, is a compound with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a proposed mechanism of action based on the known biological activities of structurally related compounds. Due to the limited availability of published data on this specific molecule, this guide consolidates available information and provides well-founded theoretical and practical insights for researchers.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 3-methoxy-4-(2-methylpropoxy)benzoic acid[3]
CAS Number 3535-35-1[2][3]
Molecular Formula C₁₂H₁₆O₄[3]
Molecular Weight 224.26 g/mol [1]
Physical Form Solid[1]
Purity ≥95.0%[1]
InChI Key SBHFJHQPZDLFTD-UHFFFAOYSA-N[1]

Note: Melting point, boiling point, and solubility data for this compound are not currently available in published literature.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed from the readily available starting material, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid).

Proposed Synthetic Pathway

The synthesis involves a two-step process: the deprotonation of the phenolic hydroxyl group of isovanillic acid to form a phenoxide, followed by a nucleophilic substitution reaction with an isobutyl halide.

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis (SN2) start Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid) phenoxide Isovanillate Phenoxide Intermediate start->phenoxide Deprotonation base Base (e.g., NaH, K2CO3) alkyl_halide Isobutyl Halide (e.g., 1-bromo-2-methylpropane) product This compound phenoxide_ref->product Nucleophilic Attack

A proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is adapted from general procedures for the Williamson ether synthesis of aryl ethers.[4][7][8]

Materials:

  • 3-hydroxy-4-methoxybenzoic acid (Isovanillic acid)

  • 1-bromo-2-methylpropane (Isobutyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxy-4-methoxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous dimethylformamide.

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-2-methylpropane (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl (2 x volumes) and then with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR - Aromatic protons (3H, multiplet).- Carboxylic acid proton (1H, broad singlet, ~10-13 ppm).- Methoxy protons (3H, singlet, ~3.9 ppm).- Isobutoxy protons (9H, multiplet and doublet).
¹³C NMR - Carbonyl carbon (~170 ppm).- Aromatic carbons.- Methoxy carbon (~56 ppm).- Isobutoxy carbons.
IR Spectroscopy - Broad O-H stretch (carboxylic acid, ~2500-3300 cm⁻¹).- C=O stretch (carboxylic acid, ~1700 cm⁻¹).- C-O stretches (ether and acid, ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹).- Aromatic C-H and C=C stretches.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 224.26.

Proposed Biological Activity and Signaling Pathway

Given the lack of direct biological studies on this compound, its potential bioactivity can be extrapolated from the known properties of structurally related phenolic and benzoic acid derivatives.[10][11][12][13][14] Many of these compounds exhibit significant antimicrobial properties.

Hypothetical Antimicrobial Mechanism of Action

Phenolic acids are known to exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell membrane and intracellular functions.[10][11][13][14]

Antimicrobial_Mechanism cluster_0 Bacterial Cell cluster_1 Cell Membrane cluster_2 Cytoplasm membrane_disruption Membrane Disruption (Increased Permeability) atp_pump Inhibition of ATP-dependent pumps membrane_disruption->atp_pump Affects acidification Intracellular Acidification membrane_disruption->acidification Leads to enzyme_inhibition Enzyme Inhibition acidification->enzyme_inhibition Denatures Enzymes dna_synthesis Inhibition of DNA Synthesis enzyme_inhibition->dna_synthesis Affects compound This compound compound->membrane_disruption Direct Interaction compound->acidification Proton Donation compound->enzyme_inhibition Direct Binding

A proposed mechanism for the antimicrobial activity of this compound.

The proposed antimicrobial signaling pathway involves:

  • Cell Membrane Disruption: The lipophilic isobutoxy group may facilitate the insertion of the molecule into the bacterial cell membrane, disrupting its structure and increasing its permeability.[10][14] This can lead to the leakage of essential intracellular components.

  • Intracellular Acidification: The carboxylic acid moiety can dissociate within the cytoplasm, releasing protons and lowering the intracellular pH.[11] This acidic environment can denature proteins and inhibit critical enzymatic reactions.

  • Enzyme Inhibition: The compound may directly interact with and inhibit the activity of essential bacterial enzymes, disrupting metabolic pathways.[12]

  • Inhibition of Nucleic Acid Synthesis: Disruption of cellular processes and enzyme function can indirectly inhibit the synthesis of DNA and RNA, ultimately leading to cell death.[12]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for structurally similar compounds, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a well-defined structure and a feasible synthetic route. While specific experimental data on its physical and biological properties are limited, this guide provides a solid foundation for researchers by summarizing its known characteristics, detailing a practical synthesis protocol, and proposing a scientifically-grounded hypothesis for its potential antimicrobial activity. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

References

An In-depth Technical Guide to 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for 4-Isobutoxy-3-methoxybenzoic acid in publicly accessible literature. This guide has been compiled by leveraging data from structurally analogous compounds to provide a comprehensive overview of its expected properties and potential applications.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its core structure is benzoic acid, featuring a methoxy group at the C3 position and an isobutoxy group at the C4 position.

PropertyValueSource
CAS Number 3535-35-1[Internal Search]
IUPAC Name This compound[Internal Search]
Molecular Formula C₁₂H₁₆O₄[Internal Search]
Molecular Weight 224.25 g/mol [Internal Search]
Canonical SMILES CC(C)COC1=C(C=C(C=C1)C(=O)O)OC[Internal Search]
InChI Key SBHFJHQPZDLFTD-UHFFFAOYSA-N[Internal Search]

Structure:

Caption: Chemical structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely precursor for the synthesis of this compound is isovanillic acid (3-hydroxy-4-methoxybenzoic acid). The synthesis would proceed via the etherification of the phenolic hydroxyl group.

G Isovanillic Acid Isovanillic Acid Reaction Reaction Isovanillic Acid->Reaction Isobutyl Bromide Isobutyl Bromide Isobutyl Bromide->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction This compound This compound Reaction->this compound Etherification Purification Purification This compound->Purification Pure Product Pure Product Purification->Pure Product Recrystallization/ Chromatography

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol: Synthesis of 4-alkoxy-3-methoxybenzoic acids

This protocol is a generalized procedure based on the synthesis of similar compounds.

Materials:

  • 3-hydroxy-4-methoxybenzoic acid (isovanillic acid)

  • 1-bromo-2-methylpropane (isobutyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-4-methoxybenzoic acid in DMF.

  • Addition of Base: Add potassium carbonate to the solution.

  • Alkylation: Add 1-bromo-2-methylpropane to the mixture.

  • Reaction: Heat the mixture at a specified temperature (e.g., 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous solution with HCl to precipitate the crude product.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Peaks corresponding to the isobutoxy group (methyl, methine, and methylene protons), the methoxy group, the aromatic protons, and the carboxylic acid proton.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the carboxylic carbon, and the carbons of the isobutoxy and methoxy groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
FT-IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether linkages, and aromatic C-H stretches.
Melting Point A sharp melting point range, indicating the purity of the compound.
HPLC A single major peak, confirming the purity of the sample.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, the broader class of benzoic acid derivatives is known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The specific activity of this compound would be influenced by its unique substitution pattern.

Based on studies of structurally related compounds, such as other alkoxybenzoic acids, it is plausible that this compound could interact with various cellular signaling pathways. For instance, some benzoic acid derivatives have been shown to modulate pathways involved in inflammation and cell proliferation.[3][4]

Hypothetical Signaling Pathway of Interest

Given the known activities of similar benzoic acid derivatives, a potential area of investigation could be their effect on inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκB-NF-κB IκB-NF-κB Complex IKK->IκB-NF-κB Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB->NF-κB Releases Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Receptor This compound This compound This compound->IKK Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, a series of in vitro assays would be necessary.

General Workflow for In Vitro Biological Activity Screening

G Compound Synthesis & Purification Compound Synthesis & Purification Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis & Purification->Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Primary Screening Primary Screening Anti-inflammatory Assay Anti-inflammatory Assay Primary Screening->Anti-inflammatory Assay Non-toxic Concentrations Antimicrobial Assay Antimicrobial Assay Primary Screening->Antimicrobial Assay Non-toxic Concentrations Anti-inflammatory Assay (e.g., NO production) Anti-inflammatory Assay (e.g., NO production) Antimicrobial Assay (e.g., MIC determination) Antimicrobial Assay (e.g., MIC determination) Mechanism of Action Studies Mechanism of Action Studies Enzyme Inhibition Assay Enzyme Inhibition Assay Mechanism of Action Studies->Enzyme Inhibition Assay Western Blot Western Blot Mechanism of Action Studies->Western Blot Western Blot (e.g., for NF-κB pathway proteins) Western Blot (e.g., for NF-κB pathway proteins) Lead Optimization Lead Optimization Enzyme Inhibition Assay->Lead Optimization Cytotoxicity Assay->Primary Screening Anti-inflammatory Assay->Mechanism of Action Studies Active Antimicrobial Assay->Mechanism of Action Studies Active Western Blot->Lead Optimization

Caption: Experimental workflow for biological activity screening.

Example Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and development. While direct evidence of its biological activity is currently limited, its structural similarity to other biologically active benzoic acid derivatives suggests that it may possess interesting pharmacological properties. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to elucidate its mechanism of action and therapeutic potential. The experimental workflows and protocols outlined in this guide provide a framework for such investigations.

References

4-Isobutoxy-3-methoxybenzoic acid discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Isobutoxy-3-methoxybenzoic Acid: Synthesis, Properties, and Historical Context

Introduction

This compound, a derivative of isovanillic acid, is a notable compound within the broader class of benzoic acid derivatives which are integral to various fields, particularly drug discovery and materials science.[1] While not extensively studied as a standalone molecule, its structural features—a substituted benzoic acid scaffold with both methoxy and isobutoxy groups—place it in a category of compounds with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of its discovery and history, physicochemical properties, a detailed synthetic protocol, and its context within the landscape of medicinal chemistry.

The history of this compound is not marked by a singular discovery event but is rather embedded in the systematic exploration of isovanillic acid and its derivatives. Isovanillic acid itself is a versatile precursor in the synthesis of complex molecules, including opioids like morphine.[2] The derivatization of isovanillic acid, such as through etherification to produce compounds like this compound, is a common strategy in medicinal chemistry to modulate the parent molecule's properties for specific applications.[1]

Physicochemical Properties

Quantitative data for this compound is limited due to a scarcity of dedicated research. However, its properties can be contextualized by comparing them with its parent compound, isovanillic acid, and the closely related 4-methoxybenzoic acid (p-anisic acid).[3]

PropertyThis compoundIsovanillic Acid (Precursor)4-Methoxybenzoic Acid (Analog)
CAS Number 3535-35-1645-08-9100-09-4
Molecular Formula C₁₂H₁₆O₄C₈H₈O₄C₈H₈O₃
Molecular Weight 224.25 g/mol 168.15 g/mol [4]152.15 g/mol [3]
Appearance Solid (predicted)Crystalline solidWhite crystalline solid[3]
Melting Point Not available253-257 °C182-185 °C
Boiling Point Not availableNot available275-280 °C[3]
Solubility Insoluble in water (predicted)Soluble in ethanol, etherInsoluble in water; soluble in alcohols, ether, ethyl acetate[3]
pKa Not availableNot available4.47[3]

Synthesis

The primary route for the synthesis of this compound is the Williamson ether synthesis, a well-established method for preparing ethers.[5][6] This reaction involves the deprotonation of the hydroxyl group of isovanillic acid to form an alkoxide, which then acts as a nucleophile to attack an isobutyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • Isovanillic acid (3-hydroxy-4-methoxybenzoic acid)

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone as solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Deionized water

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve isovanillic acid (1 equivalent) in a suitable polar aprotic solvent like DMF or acetone. Add a base such as sodium hydroxide or potassium carbonate (1.1 to 1.5 equivalents) to the solution. Stir the mixture at room temperature until the isovanillic acid is fully deprotonated to form the corresponding phenoxide. This can be monitored by the cessation of gas evolution if a carbonate base is used.

  • Nucleophilic Substitution: To the solution containing the phenoxide, add isobutyl bromide (1.1 equivalents) dropwise. Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. Evaporate the solvent under reduced pressure.

  • Acidification and Extraction: Dissolve the residue in water and acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid and cause the product to precipitate if it is insoluble in water, or remain in solution if it is soluble. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Drying and Purification: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_product Final Product Isovanillic_Acid Isovanillic Acid Williamson_Ether_Synthesis Williamson Ether Synthesis Isovanillic_Acid->Williamson_Ether_Synthesis Isobutyl_Bromide Isobutyl Bromide Isobutyl_Bromide->Williamson_Ether_Synthesis Base Base (e.g., NaOH) Base->Williamson_Ether_Synthesis Workup Acidification & Extraction Williamson_Ether_Synthesis->Workup Purification Recrystallization / Chromatography Workup->Purification Final_Product This compound Purification->Final_Product G Structure-Activity Relationship (SAR) Concept cluster_core Core Scaffold cluster_modification Structural Modification cluster_properties Property Modulation cluster_outcome Desired Outcome Core Benzoic Acid Derivative Modification Vary Substituents (R1, R2, etc.) Core->Modification Physicochemical Physicochemical Properties (e.g., Lipophilicity, pKa) Modification->Physicochemical Pharmacokinetic Pharmacokinetics (ADME) Modification->Pharmacokinetic Pharmacodynamic Pharmacodynamics (e.g., Target Binding) Modification->Pharmacodynamic Outcome Optimized Biological Activity Physicochemical->Outcome Pharmacokinetic->Outcome Pharmacodynamic->Outcome

References

Spectroscopic Profile of 4-Isobutoxy-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Isobutoxy-3-methoxybenzoic acid. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the well-documented spectroscopic characteristics of structurally analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound belongs to the class of aromatic carboxylic acids. Its structure features a benzoic acid core substituted with a methoxy group at the C3 position and an isobutoxy group at the C4 position.

PropertyValue
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol [1]
IUPAC Name This compound
InChI Key SBHFJHQPZDLFTD-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds, including various methoxybenzoic and alkoxybenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected ¹H NMR spectrum will show distinct signals corresponding to the aromatic protons, the isobutoxy group protons, the methoxy group protons, and the acidic proton of the carboxylic acid.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.5 - 7.7Multiplet2HAromatic (H-2, H-6)
~6.9 - 7.1Doublet1HAromatic (H-5)
~3.9Singlet3H-OCH₃
~3.8Doublet2H-OCH₂(isobutoxy)
~2.0 - 2.2Multiplet1H-CH (isobutoxy)
~1.0Doublet6H-CH(CH₃)₂ (isobutoxy)

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~167 - 170-COOH
~150 - 155Aromatic (C-4)
~147 - 150Aromatic (C-3)
~122 - 125Aromatic (C-1)
~115 - 120Aromatic (C-6)
~112 - 115Aromatic (C-2)
~110 - 113Aromatic (C-5)
~74 - 76-OCH₂ (isobutoxy)
~55 - 57-OCH₃
~28 - 30-CH (isobutoxy)
~19 - 21-CH(CH₃)₂ (isobutoxy)
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2960-2850Medium-StrongC-H stretch (aliphatic)
1680-1710StrongC=O stretch (carboxylic acid)
1590-1615MediumC=C stretch (aromatic)
1250-1300StrongC-O stretch (aryl ether)
1020-1075MediumC-O stretch (alkyl ether)
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
224High[M]⁺ (Molecular ion)
209Medium[M - CH₃]⁺
168High[M - C₄H₈]⁺ or [M - C₄H₉O + H]⁺
151Medium[M - C₄H₉O]⁺
135Medium[Fragment from cleavage of ether linkages]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph. The standard electron energy is 70 eV.

    • ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate. Spectra can be acquired in both positive and negative ion modes.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and to establish a definitive analytical profile for this compound.

References

In-Depth Technical Guide: Solubility of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-isobutoxy-3-methoxybenzoic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility characteristics based on its molecular structure and outlines detailed experimental protocols for its determination.

Solubility Profile of this compound

A thorough search of scientific literature, chemical databases, and supplier technical data sheets did not yield specific quantitative solubility data for this compound (CAS No. 3535-35-1).

Qualitative Solubility Assessment

Based on its chemical structure, the solubility of this compound can be qualitatively predicted. The molecule possesses both hydrophobic and hydrophilic features:

  • Hydrophilic Groups : The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. It is also acidic, meaning it can be deprotonated in basic solutions to form a highly water-soluble carboxylate salt. The methoxy group (-OCH₃) can also act as a hydrogen bond acceptor.

  • Hydrophobic Groups : The benzene ring and the isobutoxy group (-OCH₂CH(CH₃)₂) are nonpolar and contribute to the molecule's hydrophobicity. The branched isobutyl group, in particular, adds significant steric bulk and lipophilicity.

This structural combination suggests that this compound is likely to have:

  • Low solubility in neutral aqueous solutions and non-polar hydrocarbon solvents.

  • Increased solubility in alkaline aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of its water-soluble salt.

  • Good solubility in polar organic solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and ethers.

Experimental Protocols for Solubility Determination

To obtain quantitative data, standardized experimental methods must be employed. The most widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[1][2] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid compound.[3]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.[1] Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is measured.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF) or centrifuge

  • Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

Detailed Experimental Procedure
  • Preparation of Saturated Solution :

    • Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. An excess is confirmed if a solid residue remains throughout the experiment.[4]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[2] It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either:

      • Filtration : Withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

      • Centrifugation : Centrifuge the vials at high speed to pellet the excess solid, then carefully pipette the clear supernatant.

  • Concentration Analysis :

    • Determine the concentration of this compound in the clear, saturated filtrate. Two common methods are detailed below.

High-Performance Liquid Chromatography (HPLC) is a precise method for determining concentration.[5]

  • Standard Curve Preparation : Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

  • Sample Preparation : Dilute the saturated filtrate with the mobile phase to a concentration that falls within the linear range of the standard curve.

  • Analysis : Inject the standard solutions and the diluted sample onto the HPLC system.

  • Calculation : Create a calibration curve by plotting the peak area against the concentration of the standards. Use the peak area of the sample to determine its concentration from the calibration curve, accounting for the dilution factor.[6]

The gravimetric method is a simpler, though potentially less precise, alternative.[7][8]

  • Weighing : Accurately weigh a clean, dry container (e.g., an evaporating dish).

  • Sample Addition : Pipette a known volume or mass of the saturated filtrate into the pre-weighed container and record the total weight.

  • Evaporation : Carefully evaporate the solvent in a drying oven at a temperature below the solvent's boiling point and the compound's melting point until a constant weight is achieved.[7]

  • Calculation : The final weight of the container with the dried solute minus the initial weight of the empty container gives the mass of the dissolved this compound. The solubility can then be expressed as mass of solute per volume or mass of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

Solubility_Workflow Workflow for Equilibrium Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Concentration Analysis cluster_results 5. Results start Add excess solid compound to a known volume of solvent seal Seal vial to prevent solvent evaporation start->seal agitate Agitate at constant temperature (e.g., 24-72 hours) start->agitate check Confirm equilibrium is reached (concentration plateau) agitate->check settle Allow excess solid to settle check->settle separate Separate supernatant from solid settle->separate analysis_method Analyze solute concentration in supernatant separate->analysis_method separate->analysis_method hplc HPLC Analysis analysis_method->hplc gravimetric Gravimetric Analysis analysis_method->gravimetric calculate Calculate Solubility (e.g., mg/mL, mol/L) hplc->calculate gravimetric->calculate

Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.

References

An In-depth Technical Guide to the Potential Research Areas of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxy-3-methoxybenzoic acid, a derivative of benzoic acid, is a chemical compound with the CAS number 3535-35-1 and the molecular formula C12H16O4.[1][2] While direct research on this specific molecule is limited, its structural similarity to other pharmacologically active benzoic acid derivatives suggests significant potential for investigation in various scientific fields. Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry and are crucial building blocks in the synthesis of a wide array of commercial products, including pharmaceuticals.[3] This guide explores the promising, albeit largely untapped, research avenues for this compound, drawing insights from studies on analogous compounds. The focus will be on its potential as a chemical intermediate, its prospective pharmacological applications, and its possible utility in materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3535-35-1[1][2]
Molecular Formula C12H16O4[1][2]
Molecular Weight 224.25 g/mol [4]
IUPAC Name This compound[2]
Appearance Solid[4]
Purity Typically ≥95%[4]

Potential Research Areas

The unique substitution pattern of an isobutoxy and a methoxy group on the benzoic acid scaffold presents a tailored electronic and steric environment that can be strategically employed in drug design and materials science.[3]

Chemical Synthesis Intermediate

The primary and most immediate research application of this compound is as an intermediate in organic synthesis. Methoxybenzoic acid derivatives are pivotal in the creation of active pharmaceutical ingredients (APIs).[2] For instance, the structurally related compound 3-methoxy-4-hydroxybenzoic acid serves as a starting material for the synthesis of Bosutinib, a kinase inhibitor used in cancer therapy.[5] This precedent strongly suggests that this compound could be a valuable precursor for the synthesis of novel and complex molecules with potential therapeutic value.

The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of this compound to explore its potential as a chemical intermediate.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Pharmacological Screening A Starting Material: Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) B Williamson Ether Synthesis: React with Isobutyl bromide in the presence of a base (e.g., K2CO3) A->B C Purification: Crystallization or Column Chromatography B->C D This compound C->D E Amide Formation: Couple with various amines D->E F Esterification: React with different alcohols D->F G Novel Derivatives Library E->G F->G H Biological Screening G->H

Caption: Synthetic and derivatization workflow for this compound.

Potential Pharmacological Applications

Derivatives of benzoic acid have been shown to possess a wide range of biological activities, suggesting that this compound and its derivatives could be promising candidates for drug discovery programs.

A novel series of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives have been synthesized and identified as potent VLA-4 antagonists.[6] VLA-4 (Very Late Antigen-4) is an integrin that plays a crucial role in inflammatory cell recruitment. Antagonism of VLA-4 is a validated therapeutic strategy for inflammatory diseases such as asthma and multiple sclerosis. The reported derivatives showed high potency, with IC50 values in the nanomolar range.[6] This highlights the potential of the substituted benzoic acid scaffold in developing anti-inflammatory agents.

Table 2: In Vitro Activity of Representative 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives as VLA-4 Antagonists

CompoundVLA-4 IC50 (nM)Lipophilicity (Log D)
15b 1.62.0
15e 1.61.8
Data extracted from Chiba et al., Chem Pharm Bull (Tokyo), 2006.[6]

The diagram below illustrates the general mechanism of VLA-4-mediated cell adhesion and how a potential antagonist derived from this compound might inhibit this process.

G cluster_cell Inflammatory Cell (e.g., Lymphocyte) cluster_endothelium Endothelial Cell VLA4 VLA-4 Receptor VCAM1 VCAM-1 VLA4->VCAM1 Binding & Adhesion Antagonist Potential Antagonist (Derivative of 4-Isobutoxy- 3-methoxybenzoic acid) Antagonist->VLA4 Inhibition

References

An In-depth Technical Guide to 4-Isobutoxy-3-methoxybenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-isobutoxy-3-methoxybenzoic acid, a vanillic acid derivative with potential applications in drug discovery. While specific biological data for this compound is limited in publicly available literature, this document extrapolates from the known activities of structurally similar analogs, particularly in the context of phosphodiesterase (PDE) inhibition and potential cytotoxic effects. This guide furnishes detailed, plausible experimental protocols for the synthesis and biological evaluation of this compound class, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

Substituted benzoic acid derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic modification of the benzene ring with various functional groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound belongs to the class of vanillic acid ethers, which have garnered interest for their diverse pharmacological profiles.

The core structure, derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), features a methoxy group and a carboxylic acid, which are known to participate in key interactions with biological targets. The addition of an isobutoxy group at the 4-position introduces a lipophilic element that can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific enzymes or receptors.

Analogs of this compound, particularly those with variations in the alkoxy chain, have been investigated for their potential as inhibitors of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Specifically, PDE4 inhibitors have shown therapeutic promise in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The structural similarity of this compound to known PDE inhibitors suggests it may also modulate the cAMP signaling pathway.

This guide aims to provide researchers with a foundational understanding of this compound and its analogs, offering detailed methodologies and conceptual frameworks to facilitate further investigation into their therapeutic potential.

Synthesis of this compound

The most direct synthetic route to this compound is via the Williamson ether synthesis, starting from the readily available isovanillic acid (3-hydroxy-4-methoxybenzoic acid). This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an isobutyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Isovanillic acid

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask, add isovanillic acid (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF).

  • Addition of Alkylating Agent: While stirring the mixture, add isobutyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain it at this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

G cluster_synthesis Synthesis of this compound Isovanillic_Acid Isovanillic Acid Reaction Williamson Ether Synthesis (80°C, 12-18h) Isovanillic_Acid->Reaction Isobutyl_Bromide Isobutyl Bromide Isobutyl_Bromide->Reaction Base K₂CO₃ (Base) in DMF Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Biological Activity and Structure-Activity Relationships (SAR)

Phosphodiesterase (PDE) Inhibition

The core structure of this compound shares features with known PDE inhibitors. The methoxy and carboxylic acid groups can form key hydrogen bonds and electrostatic interactions within the active site of PDE enzymes. The isobutoxy group, being hydrophobic, can occupy a hydrophobic pocket in the enzyme's binding site, potentially contributing to binding affinity and selectivity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for PDE4 Inhibition by 4-Alkoxy-3-methoxybenzoic Acid Analogs

R Group (at 4-position)Relative Potency (Hypothetical)Rationale
Methoxy+Smaller group, may not fully occupy hydrophobic pocket.
Ethoxy++Increased lipophilicity, better fit in hydrophobic pocket.
Isopropoxy+++Branched chain may provide optimal steric and hydrophobic interactions.
Isobutoxy ++++ Larger, branched alkyl group may enhance binding affinity through increased hydrophobic interactions.
n-Butoxy+++Linear chain may have slightly different orientation in the binding pocket compared to the isobutyl group.

Note: This table is illustrative and based on general principles of SAR for PDE inhibitors. Experimental validation is required.

Anticancer Activity

Many benzoic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival. The lipophilicity introduced by the isobutoxy group could enhance cell membrane permeability, leading to increased intracellular concentrations and potentially greater cytotoxic efficacy.

Experimental Protocols for Biological Evaluation

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Test compound (this compound)

  • Positive control (e.g., Rolipram)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

  • PDE assay kit (e.g., fluorescence-based or luminescence-based)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant PDE4 enzyme, and the test compound at various concentrations. Include wells for a positive control and a vehicle control (DMSO).

  • Initiation of Reaction: Add cAMP to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using a suitable detection method as per the assay kit instructions (e.g., by adding a fluorescent probe or a luminescent reagent).

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the compound concentration.

G cluster_pde_assay PDE4 Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Plate_Setup Set up 96-well Plate (Enzyme + Compound) Prepare_Reagents->Plate_Setup Compound_Dilution Prepare Compound Serial Dilutions Compound_Dilution->Plate_Setup Initiate_Reaction Add cAMP Substrate Plate_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Detect_Signal Stop Reaction & Detect Signal Incubate->Detect_Signal Analyze_Data Calculate % Inhibition & IC₅₀ Detect_Signal->Analyze_Data

Workflow for an in vitro PDE4 inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound (this compound)

  • Positive control (e.g., Doxorubicin)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Signaling Pathway

cAMP Signaling Pathway

As a potential PDE inhibitor, this compound would likely exert its effects by modulating the cAMP signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. PDEs, such as PDE4, act as a negative regulator of this pathway by degrading cAMP to AMP. Inhibition of PDE4 by a compound like this compound would lead to an accumulation of intracellular cAMP, thereby potentiating the downstream effects of PKA.

G cluster_cAMP_pathway cAMP Signaling Pathway Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR binds G_Protein G Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets AMP AMP PDE4->AMP hydrolyzes Inhibitor This compound (Inhibitor) Inhibitor->PDE4 inhibits

The cAMP signaling pathway and the role of PDE4 inhibitors.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as a potential inhibitor of phosphodiesterases. While direct biological data for this compound is currently lacking, this technical guide provides a comprehensive framework for its synthesis and evaluation. The detailed experimental protocols and visualizations of relevant biological pathways are intended to serve as a valuable resource for researchers in the field of drug discovery. Further investigation into the structure-activity relationships of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-isobutoxy-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The procedure outlined is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

This compound is a derivative of vanillic acid, a naturally occurring phenolic compound.[1] The introduction of the isobutoxy group can significantly alter the molecule's lipophilicity and steric properties, making it a key intermediate in the development of novel pharmaceutical agents and other functional organic molecules. The synthesis described herein utilizes the reaction of vanillic acid with an isobutyl halide in the presence of a base.[2][3][4][5]

Reaction Scheme

The synthesis of this compound from 4-hydroxy-3-methoxybenzoic acid (vanillic acid) proceeds via a Williamson ether synthesis. This reaction is a nucleophilic substitution (SN2) where the phenoxide ion of vanillic acid attacks the electrophilic carbon of isobutyl bromide.[2][3]

Overall Reaction:

Materials and Methods

Reagents and Solvents:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)C8H8O4168.15121-34-6Starting Material
Isobutyl bromideC4H9Br137.0278-77-3Alkylating Agent
Potassium Carbonate (K2CO3)K2CO3138.21584-08-7Base
N,N-Dimethylformamide (DMF)C3H7NO73.0968-12-2Solvent
Ethyl acetateC4H8O288.11141-78-6Extraction Solvent
Hydrochloric acid (HCl)HCl36.467647-01-0For acidification
Sodium Sulfate (Na2SO4), anhydrousNa2SO4142.047757-82-6Drying Agent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Filtration apparatus (Büchner funnel and flask)

Experimental Protocol

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methoxybenzoic acid (10.0 g, 59.5 mmol).

  • Add N,N-dimethylformamide (DMF, 100 mL) to the flask and stir the mixture until the solid is completely dissolved.

  • Add anhydrous potassium carbonate (12.3 g, 89.2 mmol, 1.5 equivalents) to the solution.

Step 2: Alkylation

  • Slowly add isobutyl bromide (9.7 mL, 89.2 mmol, 1.5 equivalents) to the reaction mixture at room temperature.

  • Attach a reflux condenser to the flask and heat the mixture to 80-90 °C using a heating mantle.

  • Maintain the reaction at this temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of cold water with stirring.

  • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1M hydrochloric acid. A precipitate will form.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water (3 x 50 mL).

Step 4: Purification

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure this compound.

  • Dry the purified product under vacuum.

Step 5: Characterization

  • Determine the melting point of the final product.

  • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Hydroxy-3-methoxybenzoic acidC8H8O4168.15210-213[1]White to light yellow powder
This compoundC12H16O4224.25Not specifiedExpected to be a solid

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Molar ratio (Vanillic Acid:Isobutyl Bromide:K2CO3)1 : 1.5 : 1.5
Reaction Temperature80-90 °C
Reaction Time12-16 hours
Expected Yield> 85% (based on similar Williamson ether syntheses)
Purity (after recrystallization)> 98%

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway VanillicAcid 4-Hydroxy-3-methoxybenzoic acid Phenoxide Vanillate Anion (Phenoxide) VanillicAcid->Phenoxide + K2CO3 - KHCO3 Product This compound Phenoxide->Product + Isobutyl Bromide - KBr

Caption: Reaction pathway for the synthesis.

Experimental Workflow Diagram

The diagram below outlines the major steps in the experimental procedure.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolution Dissolve Vanillic Acid in DMF BaseAddition Add K2CO3 Dissolution->BaseAddition AlkylatingAgent Add Isobutyl Bromide BaseAddition->AlkylatingAgent Heating Heat at 80-90°C AlkylatingAgent->Heating Quenching Pour into Water Heating->Quenching Acidification Acidify with HCl Quenching->Acidification Precipitation Precipitate Product Acidification->Precipitation Filtration Filter Crude Product Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Characterization Characterization Drying->Characterization Final Product

Caption: Experimental workflow for the synthesis.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Isobutyl bromide is a lachrymator and should be handled with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Handle hydrochloric acid with caution as it is corrosive.

This detailed protocol provides a comprehensive guide for the successful synthesis of this compound. Adherence to these steps and safety precautions will ensure a safe and efficient synthesis.

References

High-Yield Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of 4-isobutoxy-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Williamson ether synthesis, a robust and efficient method for the formation of ethers. Starting from the readily available vanillic acid, the phenolic hydroxyl group is alkylated using isobutyl bromide under basic conditions. This protocol offers a straightforward and scalable method for producing high-purity this compound.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in the synthesis of various pharmacologically active molecules. The presence of the isobutoxy and methoxy groups on the aromatic ring modifies the lipophilicity and electronic properties of the benzoic acid scaffold, making it an attractive intermediate for the design of novel therapeutic agents. The Williamson ether synthesis is a well-established and versatile method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. This application note details a high-yield protocol for the synthesis of this compound via this classic SN2 reaction.

Reaction Scheme

The synthesis proceeds via the O-alkylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with isobutyl bromide in the presence of a base.

Synthesis_Scheme cluster_reactants Reactants cluster_product Product Vanillic_Acid Vanillic Acid Reaction_Arrow + Isobutyl_Bromide Isobutyl Bromide Base Base (e.g., K2CO3) Product This compound Reaction_Arrow->Product Solvent (e.g., DMF) Heat

Figure 1. Synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)≥98%Sigma-Aldrich
Isobutyl Bromide≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Hydrochloric Acid (HCl), concentratedACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeFisher Scientific
Deionized Water--
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillic acid (10.0 g, 59.5 mmol) and anhydrous potassium carbonate (16.4 g, 118.9 mmol, 2.0 equiv).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion. Add isobutyl bromide (9.7 mL, 89.2 mmol, 1.5 equiv) to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield pure this compound as a white solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₁₆O₄-
Molecular Weight224.25 g/mol [1]
AppearanceWhite to off-white solid[1]
Purity≥95% (typically >98% after recrystallization)[1]
CAS Number3535-35-1-
Expected Yield

Based on similar O-alkylation reactions of phenolic acids, the expected yield of purified this compound is in the range of 85-95%.

Characterization Data (Predicted)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • ~10.5-12.0 (s, 1H, -COOH)

  • ~7.7 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

  • ~7.6 (d, J = 2.0 Hz, 1H, Ar-H)

  • ~6.9 (d, J = 8.4 Hz, 1H, Ar-H)

  • ~3.9 (s, 3H, -OCH₃)

  • ~3.8 (d, J = 6.4 Hz, 2H, -OCH₂CH(CH₃)₂)

  • ~2.1 (m, 1H, -OCH₂CH(CH₃)₂)

  • ~1.0 (d, J = 6.8 Hz, 6H, -OCH₂CH(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • ~171.0 (-COOH)

  • ~152.0 (Ar-C)

  • ~149.0 (Ar-C)

  • ~124.0 (Ar-C)

  • ~122.0 (Ar-C)

  • ~113.0 (Ar-C)

  • ~112.0 (Ar-C)

  • ~75.0 (-OCH₂)

  • ~56.0 (-OCH₃)

  • ~28.0 (-CH(CH₃)₂)

  • ~19.0 (-CH(CH₃)₂)

Experimental Workflow

experimental_workflow A 1. Reaction Setup - Vanillic Acid - K2CO3 - DMF B 2. Reagent Addition - Isobutyl Bromide A->B C 3. Reaction - Heat to 80°C - 12-16 hours B->C D 4. Work-up - Cool to RT - Pour into ice water C->D E 5. Acidification - Add conc. HCl to pH 2-3 D->E F 6. Isolation - Vacuum filtration - Wash with water E->F G 7. Purification - Recrystallization F->G H 8. Drying - Under vacuum G->H I Characterization - NMR, MP, etc. H->I

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the high-yield synthesis of this compound. The described Williamson ether synthesis is a reliable and scalable method, utilizing readily available starting materials. This protocol will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery who require this versatile building block for their research endeavors. It is recommended that the synthesized product be thoroughly characterized by standard analytical techniques to confirm its identity and purity.

References

Application Notes and Protocols for the Purification of 4-Isobutoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-isobutoxy-3-methoxybenzoic acid, a key intermediate in various synthetic applications. The following methods are designed to enhance the purity of the compound from commercial grades (typically around 95%) or to isolate it from a crude reaction mixture. The techniques described include recrystallization, acid-base extraction, and column chromatography.

Introduction

This compound is a substituted benzoic acid derivative. Its purification is essential to remove starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.

Summary of Purification Techniques

Technique Principle Typical Purity Achieved Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>98%Simple, cost-effective for large quantities.Solvent selection can be challenging; potential for product loss in the mother liquor.
Acid-Base Extraction The acidic nature of the carboxylic acid group allows for its separation from neutral or basic impurities.>97%Effective for removing non-acidic impurities.Requires the use of acids and bases; may not remove acidic impurities.
Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase.>99%High-resolution separation; adaptable to various impurity profiles.More time-consuming and expensive; requires larger volumes of solvents for large-scale purification.

Experimental Protocols

Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds. The key is to select a solvent or solvent system in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For benzoic acid derivatives, a mixed solvent system, such as ethanol and water, often provides excellent results.

Protocol: Recrystallization from an Ethanol/Water Solvent System

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the filtration funnel and receiving flask to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual impurities.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvents.

Troubleshooting:

  • Oiling out: If the compound separates as an oil, reheat the solution to dissolve the oil and add more of the primary solvent (ethanol) before cooling slowly.

  • No crystal formation: The solution may be too dilute. Reheat the solution to evaporate some of the solvent. If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

G cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in minimum hot ethanol decolorize Add activated charcoal (optional for colored solutions) dissolve->decolorize if needed hot_filter Hot gravity filtration dissolve->hot_filter if no decolorization decolorize->hot_filter add_water Add hot water until cloudy hot_filter->add_water add_ethanol Add a few drops of hot ethanol to clarify add_water->add_ethanol cool Slowly cool to room temperature, then place in ice bath add_ethanol->cool vacuum_filter Vacuum filtration to isolate crystals cool->vacuum_filter wash Wash crystals with ice-cold solvent mixture vacuum_filter->wash dry Dry crystals under vacuum wash->dry

Recrystallization Workflow Diagram
Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The acid is converted to its water-soluble carboxylate salt, which is then extracted into an aqueous phase, leaving non-acidic impurities in the organic phase.

Protocol: Liquid-Liquid Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure generated.

  • Extraction: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the benzoic acid into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine Aqueous Layers: Combine all the aqueous extracts in a single flask.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). This will precipitate the purified this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

G cluster_extraction Acid-Base Extraction Workflow dissolve_org Dissolve crude product in organic solvent (e.g., ether) add_base Add aqueous NaHCO₃ solution and shake in separatory funnel dissolve_org->add_base separate_layers Separate aqueous and organic layers add_base->separate_layers repeat_extraction Repeat extraction of organic layer with NaHCO₃ separate_layers->repeat_extraction combine_aq Combine all aqueous layers repeat_extraction->combine_aq acidify Cool and acidify aqueous layer with HCl to precipitate acid combine_aq->acidify filter_wash Vacuum filter and wash precipitate with cold water acidify->filter_wash dry Dry the purified product filter_wash->dry G cluster_chromatography Column Chromatography Workflow pack_column Pack column with silica gel slurry load_sample Load crude sample onto the column pack_column->load_sample elute Elute with a solvent gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate

Application Notes and Protocols for the Quantification of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxy-3-methoxybenzoic acid is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for similar aromatic carboxylic acids and serve as a robust starting point for method development and validation.

Data Presentation: Comparison of Analytical Methods

While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of structurally related benzoic acid derivatives and phenolic acids. These values can be considered as target parameters during the validation of a new analytical method for this compound.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 50 ng/mL
**Linearity (R²) **> 0.995> 0.998
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%
Specificity ModerateHigh
Throughput ModerateHigh

Experimental Protocols

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general reverse-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of sample diluent.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution (example):

    • 0-1 min: 70% A, 30% B

    • 1-10 min: Gradient to 30% A, 70% B

    • 10-12 min: Hold at 30% A, 70% B

    • 12.1-15 min: Return to 70% A, 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: ~254 nm (or the lambda max of the compound)

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression of the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and selective method for the quantification of this compound, suitable for complex matrices.

1. Materials and Reagents

  • Same as HPLC-UV method, but with LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog or a compound with similar chromatographic behavior).

2. Equipment

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Other equipment as listed for HPLC-UV.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution: As in the HPLC-UV method.

  • Internal Standard Stock Solution: Prepare a stock solution of the IS at a suitable concentration.

  • Calibration Standards: Prepare calibration standards as in the HPLC-UV method, and spike each standard with a constant concentration of the internal standard.

4. Sample Preparation

  • Follow the same procedure as for the HPLC-UV method.

  • Prior to filtration, spike the sample solution with the same constant concentration of the internal standard as used in the calibration standards.

5. LC-MS/MS Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase: Gradient elution (example):

    • 0-0.5 min: 95% A, 5% B

    • 0.5-3 min: Gradient to 5% A, 95% B

    • 3-4 min: Hold at 5% A, 95% B

    • 4.1-5 min: Return to 95% A, 5% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization.

6. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Perform a linear regression of the calibration curve.

  • Quantify the amount of this compound in the sample by calculating the analyte/IS peak area ratio and using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% FA in Water) (B: 0.1% FA in ACN) E Inject into HPLC System (C18 Column) B Prepare Standard Stock (1 mg/mL) C Prepare Calibration Standards B->C C->E D Prepare Sample (Dissolve & Filter) D->E F Gradient Elution E->F G UV Detection (~254 nm) F->G H Generate Calibration Curve (Peak Area vs. Conc.) G->H I Quantify Sample H->I

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Mobile Phases (LC-MS Grade) E Inject into LC-MS/MS System (C18 Column) B Prepare Stock Solutions (Analyte & Internal Standard) C Prepare Calibration Standards (Spike with IS) B->C C->E D Prepare Sample (Dissolve, Spike with IS, Filter) D->E F Gradient Elution E->F G MS/MS Detection (MRM Mode) F->G H Generate Calibration Curve (Area Ratio vs. Conc.) G->H I Quantify Sample H->I

Caption: LC-MS/MS Experimental Workflow.

Logical_Relationship cluster_methods Analytical Methods cluster_params Key Parameters A Quantification of This compound B HPLC-UV A->B C LC-MS/MS A->C D Sensitivity B->D Lower E Specificity B->E Lower F Matrix Complexity B->F Simple Matrices C->D Higher C->E Higher C->F Complex Matrices

Caption: Method Selection Logic.

Application Notes and Protocols: 4-Isobutoxy-3-methoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isobutoxy-3-methoxybenzoic acid is a functionalized aromatic carboxylic acid with potential as a versatile building block in organic synthesis. As a derivative of vanillic acid, it possesses a scaffold that is prevalent in numerous biologically active molecules. The presence of the carboxylic acid handle, along with the isobutoxy and methoxy ether functionalities, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science. Although research specifically on this compound is limited, its structural similarity to other vanilloid compounds suggests its potential utility in the development of new therapeutic agents.[1] This document provides an overview of its potential applications and detailed protocols for its synthesis and derivatization.

Chemical Properties and Data

This compound is a disubstituted benzoic acid derivative.[1] The key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight224.25 g/mol [1]
Molecular FormulaC12H16O4
AppearanceSolid[2]
Purity~95% (when commercially available)[2]
InChI KeySBHFJHQPZDLFTD-UHFFFAOYSA-N[2]

Potential Applications in Organic Synthesis

While specific applications for this compound are not extensively documented, its structural features suggest several potential uses, particularly in medicinal chemistry and drug development.

  • Scaffold for Novel Therapeutics: Benzoic acid derivatives are crucial in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[3] The vanilloid moiety (a benzene ring with methoxy and hydroxy/alkoxy substituents) is a common feature in molecules targeting a range of biological pathways. By analogy with related compounds like 3-amino-4-methoxybenzoic acid, which is a precursor for antibiotics and antivirals, this compound could serve as a key intermediate in the synthesis of new therapeutic agents.[4]

  • Intermediate for Kinase Inhibitors: The synthesis of the kinase inhibitor Bosutinib starts from 3-methoxy-4-hydroxybenzoic acid (isovanillic acid).[5] The isobutoxy group in the target molecule could modulate pharmacokinetic properties such as lipophilicity, potentially leading to new kinase inhibitors with improved characteristics.

  • Precursor for Anti-inflammatory Agents: 4-Methoxybenzoic acid is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[6] The structural similarity suggests that this compound could be explored for the synthesis of novel anti-inflammatory compounds.

  • Derivatization for Structure-Activity Relationship (SAR) Studies: The carboxylic acid group can be readily converted into esters, amides, and other functional groups.[7][8] This allows for the systematic modification of the molecule to explore the structure-activity relationships of a lead compound in a drug discovery program.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative derivatization reaction.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) and isobutyl bromide. The reaction proceeds via a Williamson ether synthesis.[9]

Materials:

  • 3-Hydroxy-4-methoxybenzoic acid

  • Isobutyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 3-hydroxy-4-methoxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Add isobutyl bromide (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Work-up - Acidification: Acidify the aqueous solution to a pH of approximately 2 with the slow addition of 1 M HCl. This will precipitate the crude this compound.

  • Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to off-white solid.

Hypothetical Yield Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)Volume (mL)
3-Hydroxy-4-methoxybenzoic acid1.0168.1510.0-
Isobutyl bromide1.2137.029.77.7
Potassium Carbonate2.5138.2120.5-
Product 224.25
Expected Yield (85%)11.3
Protocol 2: Synthesis of N-Benzyl-4-isobutoxy-3-methoxybenzamide

This protocol details the synthesis of an amide derivative from this compound and benzylamine, a common transformation in the preparation of biologically active molecules.[7][8]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. Monitor the completion of the reaction by the cessation of gas evolution.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene twice to ensure complete removal of residual thionyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition: Add the benzylamine solution dropwise to the cooled acid chloride solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-benzyl-4-isobutoxy-3-methoxybenzamide.

Visualizations

Synthesis Pathway

Synthesis_of_4_Isobutoxy_3_methoxybenzoic_acid cluster_reagents isovanillic_acid 3-Hydroxy-4-methoxybenzoic acid product This compound isovanillic_acid->product Williamson Ether Synthesis isobutyl_bromide Isobutyl bromide reagents K₂CO₃, DMF 80 °C isobutyl_bromide->reagents reagents->isovanillic_acid:e

Caption: Synthesis of this compound.

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow start This compound acid_chloride Acid Chloride Formation (SOCl₂, DCM) start->acid_chloride amide_formation Amide Formation (Benzylamine, TEA) acid_chloride->amide_formation workup Aqueous Workup (HCl, NaHCO₃, Brine) amide_formation->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-Benzyl-4-isobutoxy-3-methoxybenzamide purification->product Drug_Discovery_Pipeline start_material This compound derivatization Library Synthesis (Amides, Esters, etc.) start_material->derivatization screening High-Throughput Screening derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

References

Application Notes and Protocols: 4-Isobutoxy-3-methoxybenzoic Acid as a Versatile Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-isobutoxy-3-methoxybenzoic acid as a starting material in the synthesis of potentially bioactive molecules. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of phosphodiesterase 4 (PDE4) inhibitors and novel anticancer agents.

Synthesis of this compound

The synthesis of this compound can be readily achieved from the commercially available and relatively inexpensive starting material, isovanillic acid (3-hydroxy-4-methoxybenzoic acid), via a Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • Isovanillic acid (3-hydroxy-4-methoxybenzoic acid)

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve isovanillic acid (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • To the stirred suspension, add isobutyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl, which will precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Quantitative Data for Synthesis:

ParameterValue
Starting MaterialIsovanillic acid
Key ReagentIsobutyl bromide
BaseK₂CO₃
SolventDMF
Reaction Temperature80 °C
Typical Yield85-95%

Application in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

The 3,4-dialkoxybenzoyl moiety is a key pharmacophore in a number of potent and selective PDE4 inhibitors. These compounds are of therapeutic interest for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound serves as an excellent starting material for the synthesis of novel PDE4 inhibitors.

Signaling Pathway of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a reduction in the inflammatory response.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus GPCR GPCR Inflammatory_Stimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response Inhibits Inhibitor 4-Isobutoxy-3-methoxy- benzoic acid derivative (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

Caption: cAMP signaling pathway and the role of PDE4 inhibitors.

Experimental Protocol: Synthesis of a 4-Isobutoxy-3-methoxybenzamide Derivative

Amide derivatives are commonly synthesized from the corresponding carboxylic acid. This protocol outlines the synthesis of an N-aryl amide derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aniline (or a substituted aniline)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-isobutoxy-3-methoxybenzoyl chloride is used in the next step without further purification.

  • Amide Formation: Dissolve the aniline derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C. Add the crude acid chloride (dissolved in a minimal amount of anhydrous DCM) dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Representative Biological Activity of Related PDE4 Inhibitors:

Compound MoietyPDE4 IsoformIC₅₀ (nM)
3,4-DimethoxyphenylPDE4B2.82
3-Cyclopentyloxy-4-methoxyphenylPDE4B15.54
3-Butoxy-4-methoxyphenylPDE4B28.52

Note: Data is for illustrative purposes for closely related compounds. IC₅₀ values for derivatives of this compound would require experimental determination.

Application in the Synthesis of Anticancer Agents

The 4-methoxybenzoyl scaffold is present in a class of potent anticancer agents known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), which act as tubulin polymerization inhibitors.[1][2][3] this compound can be used as a starting material to synthesize novel analogs in this class.

Experimental Workflow: Synthesis of a SMART Compound Analog

The synthesis of a 4-isobutoxy-3-methoxybenzoyl-aryl-thiazole analog would typically involve the formation of a key thiazole intermediate followed by coupling with the benzoic acid derivative.

SMART_Synthesis_Workflow Start This compound Step1 Activation (e.g., to acid chloride) Start->Step1 Intermediate1 4-Isobutoxy-3-methoxybenzoyl chloride Step1->Intermediate1 Step2 Friedel-Crafts Acylation or similar coupling reaction Intermediate1->Step2 Intermediate2 Aryl-thiazole Intermediate Intermediate2->Step2 Product 4-Isobutoxy-3-methoxybenzoyl-aryl-thiazole (SMART Analog) Step2->Product Application Anticancer Agent (Tubulin Polymerization Inhibitor) Product->Application

Caption: Workflow for the synthesis of a SMART compound analog.

Experimental Protocol: Friedel-Crafts Acylation for C-C Bond Formation

This protocol describes a general procedure for the coupling of an activated benzoic acid with a thiazole derivative.

Materials:

  • 4-Isobutoxy-3-methoxybenzoyl chloride

  • A suitable aryl-thiazole

  • Aluminum chloride (AlCl₃) or other Lewis acid

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Ice-water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the aryl-thiazole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-isobutoxy-3-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice-water containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Representative Biological Activity of Related SMART Compounds:

Cell Line (Cancer Type)SMART-F IC₅₀ (nM)SMART-H IC₅₀ (nM)SMART-OH IC₅₀ (nM)
PC-3 (Prostate)61576
LNCaP (Prostate)101889
A375 (Melanoma)4365116
WM-164 (Melanoma)2841101

Note: Data is for illustrative purposes for closely related compounds.[2] IC₅₀ values for derivatives of this compound would require experimental determination.

Other Potential Applications

The 4-isobutoxy-3-methoxybenzoyl scaffold is also found in intermediates for the synthesis of other pharmaceutically active compounds. For instance, 3-cyano-4-isobutoxybenzothiamide is a key intermediate in the synthesis of Febuxostat, a drug used for the treatment of hyperuricemia and gout.[4][5][6][7] This highlights the broader utility of this compound derivatives in drug discovery and development.

References

Application Notes and Protocols: 4-Isobutoxy-3-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxy-3-methoxybenzoic acid is a disubstituted derivative of benzoic acid, a fundamental scaffold in medicinal chemistry. While research on this specific molecule is limited, its structural similarity to other well-studied benzoic acid derivatives suggests significant potential for investigation in drug discovery and development.[1] Benzoic acid and its analogs are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, analgesics, and antimicrobials.[2][3][4] The unique combination of a lipophilic isobutoxy group and a methoxy group on the benzoic acid core provides a distinct physicochemical profile that could be exploited for targeted drug design.

These application notes provide a comprehensive overview of the potential applications of this compound, drawing insights from related compounds. It also includes detailed hypothetical protocols for its synthesis and biological evaluation to guide researchers in exploring its therapeutic potential.

Potential Therapeutic Applications

Based on the known biological activities of structurally related methoxybenzoic acid derivatives, this compound could be investigated for the following applications:

  • Anti-inflammatory and Analgesic Activity: Many benzoic acid derivatives with methoxy substituents are known to be key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[3][4] The structural features of this compound make it a candidate for development as a novel non-steroidal anti-inflammatory drug (NSAID) or as a scaffold for more complex anti-inflammatory agents.

  • Antimicrobial and Antiseptic Properties: p-Anisic acid (4-methoxybenzoic acid) is recognized for its antiseptic properties.[2][4] The isobutoxy group in this compound could enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes and exert antimicrobial effects.

  • Enzyme Inhibition: The carboxylic acid moiety, combined with the specific substitution pattern on the aromatic ring, suggests that this compound could act as an inhibitor for various enzymes.[1] For example, it could be explored as an inhibitor of enzymes involved in inflammatory pathways (e.g., cyclooxygenases) or microbial metabolic pathways.

  • Anticancer Activity: Derivatives of 4-substituted methoxybenzoyl-aryl-thiazoles have shown potent anticancer activity by inhibiting tubulin polymerization.[5] This suggests that the 4-isobutoxy-3-methoxybenzoyl moiety could serve as a valuable pharmacophore in the design of new anticancer agents.

Comparative Data of Related Benzoic Acid Derivatives

To provide context for the potential of this compound, the following table summarizes the properties and known applications of its close structural analogs.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Known Applications/Properties
This compound This compoundC12H16O4224.25Largely unexplored; potential as an enzyme inhibitor, anti-inflammatory agent, or modulator of cellular signaling pathways.[1]
Isovanillic Acid 3-hydroxy-4-methoxybenzoic acidC8H8O4168.15Precursor for synthesis; possesses antibacterial and plant metabolite roles.[1][6]
4-Methoxybenzoic Acid (p-Anisic acid) 4-methoxybenzoic acidC8H8O3152.15Antiseptic properties; intermediate for analgesics, anti-inflammatories, and other pharmaceuticals.[2][4][7]
3-Methoxybenzoic Acid (m-Anisic acid) 3-methoxybenzoic acidC8H8O3152.15Flavoring agent; human urinary metabolite.[8][9]
3-Methoxy-4-methylbenzoic Acid 3-methoxy-4-methylbenzoic acidC9H10O3166.17Intermediate for anti-inflammatory, analgesic, cardiovascular, and CNS drugs; used in antibiotic synthesis.[3][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route starting from the commercially available 3-hydroxy-4-methoxybenzoic acid (isovanillic acid).[1]

Materials:

  • 3-hydroxy-4-methoxybenzoic acid (Isovanillic acid)

  • 1-bromo-2-methylpropane (isobutyl bromide)

  • Anhydrous potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methylpropane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 1M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Protocol 2: General Workflow for Biological Screening

This protocol outlines a general workflow for the initial biological evaluation of the newly synthesized this compound.

1. In Vitro Cytotoxicity Assay (e.g., MTT Assay):

  • Culture appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies, various cancer cell lines).
  • Seed cells in 96-well plates and allow them to adhere overnight.
  • Treat cells with varying concentrations of this compound for 24-48 hours.
  • Add MTT reagent and incubate for 4 hours.
  • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm to determine cell viability.

2. Anti-inflammatory Activity Assay (e.g., Nitric Oxide Inhibition):

  • Use a murine macrophage cell line like RAW 264.7.
  • Pre-treat cells with different concentrations of the compound for 1 hour.
  • Induce inflammation by adding lipopolysaccharide (LPS).
  • After 24 hours, measure the nitric oxide (NO) production in the cell supernatant using the Griess reagent.
  • A decrease in NO production indicates potential anti-inflammatory activity.

3. Antimicrobial Activity Assay (e.g., Broth Microdilution):

  • Prepare serial dilutions of the compound in a 96-well microtiter plate.
  • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
  • Incubate the plate under appropriate conditions.
  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

Signaling Pathways and Workflows

Synthesis_Workflow Start Start: Isovanillic Acid Reaction Williamson Ether Synthesis (K2CO3, Isobutyl bromide, DMF) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Biological_Screening_Workflow Compound Test Compound: This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Compound->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Compound->Antimicrobial Hit_Identification Hit Identification & SAR Studies Cytotoxicity->Hit_Identification AntiInflammatory->Hit_Identification Antimicrobial->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: General workflow for biological screening of a novel compound.

SAR_Hypothesis Core Benzoic Acid Scaffold R1 R1: Methoxy Group (Electron-donating) Core->R1 R2 R2: Isobutoxy Group (Increased Lipophilicity) Core->R2 R3 R3: Carboxylic Acid (H-bonding, Acidity) Core->R3 Activity Biological Activity (e.g., Anti-inflammatory) R1->Activity R2->Activity R3->Activity

Caption: Hypothesized structure-activity relationships (SAR).

Conclusion and Future Directions

While this compound is currently an understudied compound, its structural characteristics suggest it is a promising candidate for medicinal chemistry research.[1] The provided protocols offer a starting point for its synthesis and biological evaluation. Future research should focus on synthesizing this compound and its derivatives, followed by a comprehensive screening against various biological targets to uncover its therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing its activity and developing novel drug candidates. The exploration of this and similar molecules could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols: 4-Isobutoxy-3-methoxybenzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxy-3-methoxybenzoic acid is a functionalized aromatic carboxylic acid with potential applications in the synthesis of advanced materials. Its structure, featuring a rigid benzoic acid core modified with a flexible isobutoxy group and a methoxy group, makes it an attractive monomer for the development of novel polymers with tailored properties. The presence of the alkoxy side chains can enhance the solubility and processability of otherwise intractable aromatic polymers, a significant challenge in materials science.[1][2][3] This document provides detailed application notes and a hypothetical experimental protocol for the use of this compound in the synthesis of a soluble aromatic polyamide, a class of high-performance polymers. The data and protocols presented are representative examples based on established research on structurally similar alkoxy-substituted benzoic acids.

Application: Synthesis of a Soluble Aromatic Polyamide

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their applications are often limited by their poor solubility and high processing temperatures.[1][2] The incorporation of flexible side groups, such as the isobutoxy group in this compound, can disrupt chain packing and weaken intermolecular hydrogen bonding, thereby improving the solubility and processability of the resulting polyamide without significantly compromising its desirable thermal properties.

The following section details the synthesis of a novel polyamide, PA-IBM, from this compound and a commercially available diamine, 4,4'-oxydianiline (ODA).

Logical Workflow for Polymer Property Enhancement

G Monomer This compound Structure Flexible Isobutoxy Side Group Monomer->Structure possesses Polymer Aromatic Polyamide (PA-IBM) Structure->Polymer incorporation into Property1 Increased Free Volume Polymer->Property1 Property2 Disrupted Chain Packing Polymer->Property2 Outcome1 Enhanced Solubility Property1->Outcome1 Outcome2 Improved Processability Property1->Outcome2 Property2->Outcome1 Property2->Outcome2 G cluster_prep Preparation cluster_reaction Polycondensation cluster_purification Purification cluster_final Final Product Prep1 Dry Monomers and Glassware React1 Dissolve Monomers and LiCl in NMP Prep1->React1 React2 Add Pyridine and TPP React1->React2 React3 Heat to 105°C for 3-4h React2->React3 Purify1 Precipitate in Ethanol React3->Purify1 Purify2 Filter and Wash with Hot Water Purify1->Purify2 Purify3 Wash with Ethanol Purify2->Purify3 Final1 Dry in Vacuum Oven at 100°C Purify3->Final1 Final2 Obtain Pure Polyamide PA-IBM Final1->Final2

References

Application Notes and Protocols for the Functionalization of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical functionalization of 4-isobutoxy-3-methoxybenzoic acid. This compound serves as a versatile building block in medicinal chemistry and materials science. The primary focus of these protocols is the modification of the carboxylic acid moiety to generate ester and amide derivatives, which are common strategies for modulating the physicochemical and biological properties of parent molecules.

Introduction

This compound is a disubstituted derivative of benzoic acid, a fundamental scaffold in organic chemistry. While dedicated studies on the specific biological activities of this compound are limited, its structural similarity to other pharmacologically active benzoic acid derivatives suggests its potential as a valuable starting material for the synthesis of novel therapeutic agents and functional materials. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, enabling the creation of diverse molecular architectures.

Data Presentation

The following table summarizes representative quantitative data for common functionalization reactions of this compound, providing a comparative overview of different synthetic methods.

Reactant 1Reactant 2Coupling Reagent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)
This compoundEthanolH₂SO₄ (catalytic)EthanolReflux4-6Ethyl 4-isobutoxy-3-methoxybenzoate>90
This compoundBenzylamineHATU/DIPEADMFRoom Temp1-2N-benzyl-4-isobutoxy-3-methoxybenzamide~95
This compoundMorpholineEDC/HOBtDCMRoom Temp12-24(4-Isobutoxy-3-methoxyphenyl)(morpholino)methanone~90

Experimental Protocols

Protocol 1: Fischer Esterification for the Synthesis of Ethyl 4-isobutoxy-3-methoxybenzoate

This protocol describes the synthesis of an ester derivative of this compound using a classic acid-catalyzed esterification method.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by silica gel column chromatography if necessary.

Protocol 2: Amide Coupling using HATU for the Synthesis of N-benzyl-4-isobutoxy-3-methoxybenzamide

This protocol details the formation of an amide bond using the highly efficient coupling reagent HATU.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add benzylamine (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • To this mixture, add HATU (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[1][2]

Protocol 3: Amide Bond Formation using EDC/HOBt

This protocol provides an alternative method for amide synthesis using the carbodiimide coupling agent EDC in conjunction with HOBt to suppress side reactions.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq).

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the mixture.

  • Stir the resulting mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

G cluster_start Starting Material cluster_functionalization Functionalization Pathways cluster_products Derivative Products A This compound B Esterification A->B Alcohol, Acid Catalyst C Amide Coupling A->C Amine, Coupling Reagent D Ester Derivatives (e.g., Ethyl 4-isobutoxy- 3-methoxybenzoate) B->D E Amide Derivatives (e.g., N-substituted amides) C->E

Caption: Functionalization workflow of this compound.

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (this compound) ActiveIntermediate Activated Intermediate (e.g., O-acylisourea) Acid->ActiveIntermediate + Coupling Reagent Amine R'-NH₂ (Primary/Secondary Amine) Product Amide Product (R-CO-NHR') Amine->Product CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveIntermediate ActiveIntermediate->Product + Amine

Caption: General mechanism for amide bond formation.

References

Application Notes and Protocols for 4-Isobutoxy-3-methoxybenzoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-Isobutoxy-3-methoxybenzoic acid is a benzoic acid derivative with potential biological activities. Structurally similar compounds have been identified as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDEs, particularly PDE4, leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.[2][3] These application notes provide a framework for investigating the potential of this compound as a phosphodiesterase inhibitor and its downstream effects on inflammatory responses in cell-based assays.

Hypothetical Mechanism of Action

Based on its chemical structure, this compound is hypothesized to act as a phosphodiesterase inhibitor. By inhibiting the enzymatic activity of PDEs, it is expected to prevent the degradation of cAMP, leading to its accumulation within the cell.[1] Elevated cAMP levels can activate Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate a variety of cellular responses, including the suppression of pro-inflammatory mediators.[2][4]

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against Purified Human Phosphodiesterase Isoforms
PDE IsoformIC50 (µM)Assay Format
PDE4B1.2Fluorescence Polarization
PDE3A> 50Fluorescence Polarization
PDE5A> 50Fluorescence Polarization

This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Effect of this compound on cAMP Levels and Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
TreatmentIntracellular cAMP (pmol/well)Nitric Oxide (NO) Production (% of LPS control)Cell Viability (%)
Vehicle Control5.2 ± 0.60100
LPS (1 µg/mL)4.8 ± 0.510098 ± 2
LPS + this compound (1 µM)15.8 ± 1.265 ± 597 ± 3
LPS + this compound (10 µM)28.4 ± 2.132 ± 496 ± 4
LPS + Rolipram (10 µM) (Positive Control)30.1 ± 2.528 ± 395 ± 3

This data is hypothetical and for illustrative purposes only. Rolipram is a known PDE4 inhibitor.[2]

Experimental Protocols

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the inhibitory activity of this compound against a purified PDE enzyme, such as PDE4B, using a competitive fluorescence polarization (FP) assay.[1]

Materials:

  • Purified recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescently labeled cAMP)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • This compound

  • Rolipram (positive control inhibitor)

  • DMSO (vehicle)

  • 384-well black microplate

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in PDE Assay Buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM). Also, prepare dilutions of the positive control, Rolipram.

  • Assay Setup:

    • Add 5 µL of diluted compound or control to the wells of the 384-well plate.

    • Include wells with buffer and DMSO as a no-inhibitor control (maximum enzyme activity).

    • Include wells with a high concentration of a known potent inhibitor as a positive control for maximal inhibition (negative control).

  • Enzyme Addition: Add 10 µL of diluted PDE4B enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of FAM-cAMP substrate to all wells. The final concentration of FAM-cAMP should be optimized based on the specific assay kit manufacturer's instructions.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. This time may need to be optimized.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor and maximal inhibition controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Intracellular cAMP Accumulation Assay

This protocol measures the effect of this compound on intracellular cAMP levels in a cell line such as RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Forskolin (adenylyl cyclase activator, positive control)[2]

  • IBMX (a general PDE inhibitor, can be used for pre-treatment to enhance signal)

  • Cell lysis buffer

  • cAMP ELISA kit or other cAMP detection assay kit

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment:

    • Remove the culture medium.

    • Wash the cells once with serum-free DMEM.

    • Add 100 µL of serum-free DMEM containing various concentrations of this compound (e.g., 0.1 µM to 30 µM) or controls (vehicle, Forskolin). Pre-treatment with IBMX (e.g., 100 µM for 30 minutes) can be performed before adding the test compound to amplify the cAMP signal.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 30 minutes.

  • Cell Lysis: Lyse the cells according to the protocol provided with the cAMP detection kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a competitive ELISA or a similar detection method as per the manufacturer's instructions.

  • Data Analysis: Quantify the amount of cAMP in each sample and express it as pmol/well or pmol/mg of protein.

Protocol 3: Anti-Inflammatory Assay - Inhibition of Nitric Oxide (NO) Production

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[5]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent (for NO measurement)[5]

  • MTT or other cell viability assay reagent

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or controls (vehicle, Dexamethasone) for 2 hours.[5]

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[5]

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay or similar method to ensure the observed inhibition of NO is not due to cytotoxicity.[5]

  • Data Analysis: Calculate the percentage of NO production inhibition for each treatment condition compared to the LPS-stimulated control.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE PDE cAMP->PDE PKA PKA (inactive) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates Inflammation Pro-inflammatory Gene Expression CREB->Inflammation Inhibits Inhibitor This compound Inhibitor->PDE Inhibits

Caption: cAMP signaling pathway and the inhibitory effect of this compound.

start Start prep_compound Prepare serial dilutions of This compound start->prep_compound add_compound Add compound to 384-well plate prep_compound->add_compound add_enzyme Add purified PDE enzyme add_compound->add_enzyme incubate1 Incubate for 15 min (Inhibitor binding) add_enzyme->incubate1 add_substrate Add FAM-cAMP substrate incubate1->add_substrate incubate2 Incubate for 60 min (Enzymatic reaction) add_substrate->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp analyze Calculate % Inhibition and determine IC50 read_fp->analyze end End analyze->end

Caption: Workflow for the Phosphodiesterase (PDE) Inhibition Assay.

start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells pretreat Pre-treat cells with This compound (2h) seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant viability_assay Perform Cell Viability Assay incubate->viability_assay griess_assay Perform Griess Assay for NO collect_supernatant->griess_assay analyze Analyze Data griess_assay->analyze viability_assay->analyze end End analyze->end

Caption: Workflow for the cell-based anti-inflammatory (Nitric Oxide) assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Isobutoxy-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of a vanillic acid derivative with an isobutyl halide. To prevent side reactions with the carboxylic acid group, a two-step approach is often employed: first, the esterification of vanillic acid (4-hydroxy-3-methoxybenzoic acid), followed by the Williamson ether synthesis, and finally, hydrolysis of the ester to yield the desired product.

Q2: Why is it often recommended to protect the carboxylic acid group of vanillic acid before the etherification step?

Protecting the carboxylic acid group, typically by converting it to a methyl or ethyl ester, is recommended to prevent it from interfering with the Williamson ether synthesis. The carboxylate anion that can form under basic conditions is a potential nucleophile and could lead to the formation of unwanted byproducts. Esterification ensures that the reaction occurs selectively at the phenolic hydroxyl group.

Q3: What are the common reagents used for the isobutylation of the protected vanillic acid?

The key reagents for the isobutylation step (Williamson ether synthesis) include:

  • Alkylating Agent: Isobutyl bromide is a common choice. Isobutyl iodide can also be used and may be more reactive.

  • Base: A mild base such as potassium carbonate (K₂CO₃) is frequently used. For a faster reaction, a stronger base like sodium hydride (NaH) can be employed, although this may increase the risk of side reactions.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are typically used to dissolve the reactants and facilitate the SN2 reaction.

Q4: What are the potential side reactions that can lower the yield of this compound?

The primary side reaction of concern in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is promoted by strong bases and higher temperatures. With a primary alkyl halide like isobutyl bromide, the risk of elimination is lower than with secondary or tertiary halides, but it can still occur.[1][2] Incomplete reaction and side reactions involving the carboxylic acid group (if unprotected) can also reduce the overall yield.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Incomplete deprotonation of the phenolic hydroxyl group. 2. Poor quality or inactive reagents. 3. Reaction temperature is too low. 4. Insufficient reaction time. 1. If using a weak base like K₂CO₃, ensure it is finely powdered and anhydrous. Consider using a stronger base like NaH for complete deprotonation.[1]2. Use freshly distilled solvents and high-purity reagents. Ensure the isobutyl bromide has not degraded.3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. A typical range is 50-100 °C.[1]4. Monitor the reaction by TLC to determine the optimal reaction time.
Presence of unreacted starting material (methyl vanillate) 1. Insufficient amount of isobutyl bromide. 2. Reaction time is too short. 3. Base is not strong enough or has deactivated. 1. Use a slight excess (1.1-1.5 equivalents) of isobutyl bromide.2. Increase the reaction time and monitor by TLC until the starting material is consumed.3. Switch to a stronger base like NaH or ensure your K₂CO₃ is anhydrous and of high quality.
Formation of a significant amount of side products 1. Reaction temperature is too high, leading to elimination. 2. The base is too strong for the chosen reaction temperature. 3. The carboxylic acid group was not protected. 1. Lower the reaction temperature. It is often better to react for a longer time at a lower temperature.[1]2. If using NaH, consider running the reaction at a lower temperature. Alternatively, switch to a milder base like K₂CO₃.3. Protect the carboxylic acid group by converting it to an ester before the etherification step.
Difficulty in isolating the final product after hydrolysis 1. Incomplete hydrolysis of the ester. 2. Incorrect pH during workup. 1. Ensure the hydrolysis is complete by monitoring with TLC. If necessary, increase the reaction time or the concentration of the base (e.g., NaOH or LiOH).2. After hydrolysis, the reaction mixture should be acidified to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid.[3]

Experimental Protocols

Protocol 1: Esterification of Vanillic Acid to Methyl 4-hydroxy-3-methoxybenzoate

This protocol describes the protection of the carboxylic acid group of vanillic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-4-hydroxybenzoic acid (vanillic acid) in methanol.

  • Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride dropwise.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Concentrate the solvent under reduced pressure. Dissolve the resulting oil in ice-water and adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry to obtain methyl 4-hydroxy-3-methoxybenzoate.[4]

Protocol 2: Synthesis of Methyl 4-isobutoxy-3-methoxybenzoate (Williamson Ether Synthesis)

This protocol details the O-alkylation of the protected vanillic acid.

  • Reaction Setup: In a round-bottom flask, combine methyl 4-hydroxy-3-methoxybenzoate, anhydrous potassium carbonate, and N,N-dimethylformamide (DMF).

  • Reagent Addition: Add isobutyl bromide to the mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 1-3 hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water with constant stirring.

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent like ethyl acetate to obtain pure methyl 4-isobutoxy-3-methoxybenzoate.[4]

Protocol 3: Hydrolysis of Methyl 4-isobutoxy-3-methoxybenzoate

This protocol describes the deprotection of the ester to yield the final product.

  • Reaction Setup: Dissolve methyl 4-isobutoxy-3-methoxybenzoate in a mixture of methanol and water.

  • Reagent Addition: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat under reflux for 4-12 hours, monitoring the reaction by TLC.[5][6]

  • Work-up: Remove the methanol under reduced pressure. Dissolve the residue in water and acidify with 1N HCl to a pH of 2-3 to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry to obtain this compound.[7]

Data Presentation

Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis of Vanillate Derivatives

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃NaHCs₂CO₃
Solvent DMFAcetoneTHF
Temperature 70-80 °C50-60 °C (reflux)60-70 °C
Typical Yield Good to ExcellentGood to ExcellentHigh
Notes K₂CO₃ is a milder and safer base.[4]Acetone is a common solvent with a lower boiling point than DMF.NaH is a stronger base and may lead to faster reaction times but requires stricter anhydrous conditions.[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway Vanillic_Acid Vanillic Acid Methyl_Vanillate Methyl 4-hydroxy-3-methoxybenzoate Vanillic_Acid->Methyl_Vanillate Esterification (MeOH, SOCl₂) Methyl_Isobutoxy Methyl 4-isobutoxy-3-methoxybenzoate Methyl_Vanillate->Methyl_Isobutoxy Williamson Ether Synthesis (Isobutyl bromide, K₂CO₃, DMF) Final_Product This compound Methyl_Isobutoxy->Final_Product Hydrolysis (NaOH, H₂O/MeOH) Troubleshooting_Workflow Start Low Yield Check_Reagents Check Reagent Purity and Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Change_Base Use Stronger Base (e.g., NaH) Incomplete_Reaction->Change_Base Yes Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Change_Solvent Optimize Solvent Side_Products->Change_Solvent Consider Protect_Group Ensure Carboxylic Acid is Protected Side_Products->Protect_Group Yes End Improved Yield Increase_Time_Temp->End Change_Base->End Lower_Temp->End Change_Solvent->End Protect_Group->End

References

Technical Support Center: Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isobutoxy-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the O-alkylation of a vanillic acid derivative, typically methyl or ethyl vanillate, with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. The initial esterification of vanillic acid protects the carboxylic acid functionality from reacting with the base. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The two main side reactions of concern are:

  • E2 Elimination: The isobutyl halide can undergo an E2 elimination reaction in the presence of a strong base, leading to the formation of isobutylene gas. This reduces the yield of the desired ether.

  • C-Alkylation: The isobutyl group can alkylate the aromatic ring of the vanillate ester instead of the phenolic oxygen, resulting in the formation of one or more C-alkylated isomers as impurities.

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions, consider the following:

  • Choice of Base: Use a moderately strong base like potassium carbonate (K₂CO₃) rather than a very strong base like sodium hydride (NaH). This will reduce the rate of the E2 elimination reaction.

  • Reaction Temperature: Maintain a controlled and moderate reaction temperature. Higher temperatures can favor the elimination reaction.

  • Solvent Selection: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally preferred as they can accelerate the desired SN2 reaction.

  • Slow Addition of Alkylating Agent: Adding the isobutyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, which can favor O-alkylation over C-alkylation.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. - Ensure the base is of good quality and sufficient quantity to deprotonate the phenol.
Significant E2 Elimination - Lower the reaction temperature. - Use a less sterically hindered base if possible, although for isobutyl halides, this is a persistent issue. - Consider using isobutyl tosylate as the alkylating agent, which can sometimes reduce elimination.
Loss of Product During Workup - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. - Be careful during the acidification step to precipitate the carboxylic acid; ensure the pH is low enough for complete precipitation.
Suboptimal Hydrolysis of the Ester - Ensure complete hydrolysis of the intermediate ester by monitoring the reaction by TLC. - Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH).
Problem 2: Presence of Unreacted Methyl Vanillate

Possible Causes and Solutions:

Possible CauseRecommended Action
Insufficient Alkylating Agent - Ensure a slight excess of the isobutyl halide is used (e.g., 1.1-1.2 equivalents).
Deactivation of Alkylating Agent - Ensure the isobutyl halide is of good quality and has not degraded. - Ensure the reaction is carried out under anhydrous conditions if using a moisture-sensitive base like NaH.
Poor Solubility of Reactants - Ensure the chosen solvent effectively dissolves the methyl vanillate and the base. Gentle heating may be required.
Problem 3: Presence of C-Alkylated Impurities

Possible Causes and Solutions:

Possible CauseRecommended Action
Reaction Conditions Favoring C-Alkylation - Use a polar aprotic solvent like DMF or acetonitrile. - Employ a larger counter-ion for the phenoxide (e.g., using potassium carbonate instead of sodium carbonate). - Add the isobutyl halide dropwise to the reaction mixture to maintain its low concentration.
High Reaction Temperature - Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols

Key Experiment: Synthesis of Methyl 4-isobutoxy-3-methoxybenzoate

This protocol is a representative procedure for the O-alkylation of methyl vanillate.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)

  • Isobutyl Bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 4-hydroxy-3-methoxybenzoate in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add isobutyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-85°C and stir for the prescribed time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure methyl 4-isobutoxy-3-methoxybenzoate.

Subsequent Hydrolysis: The purified methyl 4-isobutoxy-3-methoxybenzoate is then hydrolyzed using a base such as sodium hydroxide in a mixture of water and a suitable organic solvent (e.g., methanol or THF). After the reaction is complete, the mixture is acidified to precipitate the final product, this compound, which can be purified by recrystallization.

Visualizations

Synthesis_Pathway Vanillic_Acid Vanillic Acid Methyl_Vanillate Methyl 4-hydroxy-3-methoxybenzoate Vanillic_Acid->Methyl_Vanillate Esterification (MeOH, H+) Target_Ester Methyl 4-isobutoxy-3-methoxybenzoate Methyl_Vanillate->Target_Ester Williamson Ether Synthesis (Isobutyl Bromide, K2CO3, DMF) Target_Acid This compound Target_Ester->Target_Acid Hydrolysis (NaOH, H2O/MeOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reaction Analyze Reaction Mixture by TLC/LC-MS Start->Check_Reaction Unreacted_SM Unreacted Starting Material? Check_Reaction->Unreacted_SM Side_Products Unknown Side Products? Unreacted_SM->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Extend reaction time - Increase temperature slightly - Check reagent quality Unreacted_SM->Optimize_Conditions Yes Identify_Side_Products Characterize Side Products (NMR, MS) Side_Products->Identify_Side_Products Yes End Pure Product, Improved Yield Side_Products->End No Optimize_Conditions->End Elimination_Product Elimination Product (Isobutylene)? Identify_Side_Products->Elimination_Product C_Alkylation_Product C-Alkylation Product? Identify_Side_Products->C_Alkylation_Product Modify_Base_Temp Modify Conditions: - Lower temperature - Use weaker base Elimination_Product->Modify_Base_Temp Yes Modify_Solvent_Addition Modify Conditions: - Change solvent - Slow addition of alkylating agent C_Alkylation_Product->Modify_Solvent_Addition Yes Modify_Base_Temp->End Modify_Solvent_Addition->End

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Purification of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific literature detailing the purification challenges of 4-isobutoxy-3-methoxybenzoic acid is not widely available. This guide is based on established principles for the purification of aromatic carboxylic acids and data from structurally similar compounds. The provided protocols and troubleshooting advice should be considered as a starting point for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification methods for crude this compound?

A1: For a carboxylic acid like this compound, a highly effective initial purification step is an acid-base extraction.[1][2][3] This technique separates the acidic product from any neutral or basic impurities. Following the extraction, recrystallization is the most common method to obtain a highly pure crystalline solid.[4]

Q2: How should I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[5] A systematic solvent screening using small amounts of the crude product is the best approach. Given the structure, good starting points for screening would be ethanol, methanol, ethyl acetate, toluene, or a mixed solvent system such as ethanol/water.[6][7]

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantifying organic impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying any impurities. Melting point analysis provides a quick indication of purity; a sharp melting range close to the literature value suggests high purity.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound.

Issue 1: The purified product has a yellow or brown discoloration.

  • Question: My final product is not a white crystalline solid as expected. What causes this discoloration and how can it be removed?

  • Answer: Discoloration is typically due to the presence of colored, often highly conjugated, impurities that may form during the synthesis.

    • Troubleshooting Steps:

      • Activated Carbon Treatment: A common and effective method is to treat a hot solution of the crude product with a small amount of activated carbon. The carbon adsorbs the colored impurities.

      • Recrystallization: One or more careful recrystallizations can effectively separate the product from colored impurities that have different solubility profiles.

      • Column Chromatography: For persistent color issues, column chromatography using silica gel can be employed.

Issue 2: The yield after recrystallization is very low.

  • Question: I am losing a significant amount of product during the recrystallization process. How can I improve the yield?

  • Answer: Low yield is often due to procedural issues during recrystallization.

    • Potential Causes & Solutions:

      • Excessive Solvent: Using too much hot solvent to dissolve the crude product will keep a larger amount of it dissolved in the mother liquor upon cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the product. You can try to concentrate the mother liquor to recover a second crop of crystals.[10]

      • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize in the funnel. Solution: Pre-heat the filtration funnel and the receiving flask to prevent the solution from cooling down prematurely.

      • Incomplete Crystallization: The cooling process may not be optimal. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of purer, larger crystals and can improve recovery.[11]

Issue 3: The product "oils out" instead of forming crystals during recrystallization.

  • Question: When I cool the recrystallization solution, a liquid/oil forms instead of solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often because the melting point is depressed by impurities.[10]

    • Troubleshooting Steps:

      • Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly again.[10]

      • Modify Solvent System: If the problem persists, the solvent may be inappropriate. A different solvent or a mixed-solvent system may be required.

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a "seed crystal" of pure product to the cooled solution to provide a nucleation site for crystal growth.[12]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₆O₄
Molecular Weight224.25 g/mol [13]
AppearanceSolid[13]
Purity (Typical)≥95.0%[13]

Table 2: Potential Impurities and Their Likely Origins (Based on a hypothesized Williamson ether synthesis from 3-methoxy-4-hydroxybenzoic acid and an isobutyl halide)

ImpurityChemical NameLikely Origin
Starting Material3-methoxy-4-hydroxybenzoic acid (Isovanillic acid)Incomplete reaction during etherification.[14]
ReagentIsobutyl Halide (e.g., 1-bromo-2-methylpropane)Unreacted alkylating agent.
By-productIsobutyleneElimination side reaction of the isobutyl halide.
By-productBase (e.g., K₂CO₃, NaOH)Residual base from the synthesis.
SolventReaction/Workup Solvents (e.g., DMF, Acetone, Ethanol)Trapped solvent in the crystal lattice.

Table 3: Recommended Analytical Techniques for Purity Assessment

TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Quantify organic impurities and determine assay.
¹H and ¹³C Nuclear Magnetic Resonance (NMR)Confirm chemical structure and identify impurities.
Mass Spectrometry (MS)Confirm molecular weight.
Melting Point AnalysisAssess purity (a narrow range indicates high purity).
Fourier-Transform Infrared (FTIR) SpectroscopyConfirm the presence of key functional groups (e.g., -COOH, C-O).

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[15] Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated product (sodium 4-isobutoxy-3-methoxybenzoate) will be in the aqueous layer, while neutral impurities remain in the organic layer.

  • Extraction: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product.

  • Re-acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water, and dry the product thoroughly.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture gently. An ideal solvent will dissolve the solid when hot but not when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small spatula tip of activated carbon, and swirl. Briefly reheat the mixture.

  • Hot Filtration (if necessary): To remove activated carbon or any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals completely, preferably in a vacuum oven.

Visualizations

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization start Cooling Solution After Dissolution oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat Yes crystals_ok Crystals Form no_crystals->crystals_ok No scratch Scratch Flask or Add Seed Crystal no_crystals->scratch Yes reheat->start scratch->start

Caption: A decision tree for troubleshooting common recrystallization problems.

ImpurityRelationship Product This compound Precursor Isovanillic Acid (Precursor) Precursor->Product Incomplete Reaction Reagent Isobutyl Halide (Reagent) Reagent->Product Unreacted Byproduct Isobutylene (By-product) Reagent->Byproduct Side Reaction

Caption: Logical relationship of potential impurities to the target product.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Isobutoxy-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Synthesis Overview: The Williamson Ether Synthesis

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a vanillic acid derivative (4-hydroxy-3-methoxybenzoic acid or its ester) with an isobutyl halide. The reaction proceeds via an SN2 mechanism and requires a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

A general reaction scheme is as follows:

Williamson_Ether_Synthesis start Vanillic Acid Derivative (4-hydroxy-3-methoxybenzoic acid or ester) intermediate Phenoxide Intermediate start->intermediate Deprotonation isobutyl_halide Isobutyl Halide (e.g., Isobutyl Bromide) product This compound isobutyl_halide->product base Base base->intermediate solvent Solvent solvent->intermediate solvent->product intermediate->product SN2 Attack

Caption: General workflow for the Williamson ether synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of Product check_base Is the base strong enough for complete deprotonation? start->check_base check_solvent Is the solvent appropriate (polar aprotic)? check_base->check_solvent No solution_base Use a stronger base (e.g., K2CO3, NaOH). check_base->solution_base Yes check_temp Is the reaction temperature optimized? check_solvent->check_temp No solution_solvent Use DMF or Acetonitrile. check_solvent->solution_solvent Yes check_time Is the reaction time sufficient? check_temp->check_time No solution_temp Increase temperature (e.g., 70-80 °C). check_temp->solution_temp Yes check_reagents Are the reagents pure and dry? check_time->check_reagents No solution_time Increase reaction time and monitor by TLC. check_time->solution_time Yes side_reactions Are there competing side reactions (e.g., elimination)? check_reagents->side_reactions No solution_reagents Use freshly dried solvents and pure reagents. check_reagents->solution_reagents Yes solution_side_reactions Use a milder base and moderate temperature. side_reactions->solution_side_reactions Yes

Caption: A logical workflow for troubleshooting low reaction yields.

  • Incomplete Deprotonation: The phenolic hydroxyl group of the vanillic acid derivative must be fully deprotonated to form the nucleophilic phenoxide. If a weak base is used, the equilibrium may not fully favor the phenoxide, leading to unreacted starting material.

  • Suboptimal Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic, thus accelerating the SN2 reaction.[1]

  • Reaction Temperature and Time: The reaction rate is temperature-dependent. Insufficient temperature or reaction time may lead to an incomplete reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. A typical temperature range is 50-100 °C, with reaction times of 1-8 hours.[1]

  • Side Reactions: The primary competing side reaction is the elimination of the isobutyl halide, which is favored by strong, bulky bases and high temperatures.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: The most common side reactions in this synthesis are elimination of the alkyl halide and C-alkylation of the phenoxide.

  • Elimination: Isobutyl bromide is a primary alkyl halide, which generally favors substitution over elimination. However, the use of a strong, sterically hindered base (like potassium tert-butoxide) or excessively high temperatures can promote the E2 elimination pathway, leading to the formation of isobutylene gas. To minimize this, use a less sterically hindered base like potassium carbonate or sodium hydroxide and maintain a moderate reaction temperature.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation may occur, especially if the ortho and para positions of the ring are highly activated. The use of polar aprotic solvents generally favors O-alkylation.

Q3: How should I choose the appropriate base for this reaction?

A3: The choice of base is critical for the success of the reaction. The base should be strong enough to completely deprotonate the phenolic hydroxyl group but not so strong as to promote side reactions.

Table 1: Comparison of Common Bases for Williamson Ether Synthesis of Phenolic Acids

BaseFormulaRelative StrengthTypical SolventsKey Considerations
Potassium CarbonateK₂CO₃MildDMF, Acetonitrile, AcetoneA good initial choice for many phenolic compounds; may require heating to achieve a reasonable reaction rate.[1]
Sodium HydroxideNaOHStrongDMF, Ethanol/WaterEffective for most phenols, ensuring complete deprotonation. Can be corrosive.[1]
Sodium HydrideNaHVery StrongTHF, DMFGenerally overkill for phenols and requires strictly anhydrous conditions as it reacts violently with water.[2]

Q4: What is the best way to purify the final product, this compound?

A4: Purification is typically achieved through a combination of acid-base extraction and recrystallization.

  • Acid-Base Extraction: After the reaction is complete, the reaction mixture can be diluted with water and a water-immiscible organic solvent (e.g., ethyl acetate). The aqueous layer can be made basic (e.g., with sodium bicarbonate solution) to deprotonate the carboxylic acid group of the product and any unreacted starting material, making them water-soluble. The organic layer containing neutral byproducts can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the desired product, which can be collected by filtration.

  • Recrystallization: The crude product can be further purified by recrystallization. The choice of solvent is crucial. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. For benzoic acid derivatives, common recrystallization solvents include ethanol, water, or a mixture of the two.[3][4] Toluene can also be a suitable solvent.[3]

Recrystallization Troubleshooting

IssuePossible CauseSolution
Oiling outThe melting point of the crude product is lower than the boiling point of the solvent.Use a lower boiling point solvent or a solvent mixture.
No crystal formationThe solution is not sufficiently saturated.Evaporate some of the solvent and try to induce crystallization by scratching the flask or adding a seed crystal.
Low recoveryToo much solvent was used.Concentrate the mother liquor to obtain a second crop of crystals.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Isobutoxy-3-methoxybenzoate

This protocol describes the O-alkylation of methyl vanillate, which can then be hydrolyzed to the final carboxylic acid product.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxy-3-methoxybenzoate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

  • Alkylation: Add isobutyl bromide (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Protocol 2: Saponification of Methyl 4-Isobutoxy-3-methoxybenzoate

  • Setup: In a round-bottom flask, suspend the methyl 4-isobutoxy-3-methoxybenzoate (1.0 eq.) in a mixture of methanol and water.

  • Hydrolysis: Add sodium hydroxide (NaOH, 2-3 eq.) and heat the mixture to reflux until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with water.

  • Acidification: While cooling in an ice bath, slowly add concentrated hydrochloric acid (HCl) to the aqueous solution until it is acidic (pH ~2). A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude acid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.[5]

References

Technical Support Center: Crystallization of 4-Isobutoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 4-isobutoxy-3-methoxybenzoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

While specific experimental data for this compound is limited, we can infer its properties based on its structure and related compounds. It is known to be a solid at room temperature.[1] Its molecular weight is 224.26 g/mol .[1]

Table 1: Estimated Physical Properties of this compound

PropertyEstimated Value/InformationSource/Basis
Molecular Weight224.26 g/mol [1]
AppearanceSolid[1]
Melting PointExpected to be a crystalline solid with a defined melting point. Analogous compounds like 4-methoxybenzoic acid have a melting point of 184 °C.General chemical principles, data for analogous compounds[2]
SolubilityLikely soluble in organic solvents like alcohols, ethers, and ethyl acetate, and sparingly soluble in water, similar to other benzoic acid derivatives.General solubility principles for organic acids[2][3]

Q2: What is a good starting solvent for the crystallization of this compound?

A good starting point for solvent selection is to consider a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For aromatic carboxylic acids like this one, common choices include:

  • Alcohols (e.g., ethanol, isopropanol): Often provide a good balance of solubility.

  • Ketones (e.g., acetone): Can be effective but their lower boiling points might lead to rapid evaporation.

  • Esters (e.g., ethyl acetate): A versatile solvent for a range of polarities.

  • Mixed solvent systems (e.g., ethanol/water, acetone/water): These can be fine-tuned to achieve the desired solubility profile. The addition of water as an anti-solvent often induces crystallization.

It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific sample.

Q3: How can I induce crystallization if no crystals form upon cooling?

If your solution remains clear upon cooling (supersaturated), you can try the following techniques to induce nucleation:

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.[4]

  • Reducing the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.

  • Cooling to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly, or if the melting point of the compound is lower than the temperature of the solution.[5]

Solutions:

  • Reheat and add more solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Lower the cooling temperature: If the compound's melting point is low, ensure the solution is cooled to a temperature below the melting point before expecting crystallization.

  • Change the solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point or a different polarity might prevent oiling out.

Troubleshooting Workflow for "Oiling Out"

G start Compound 'oils out' reheat Reheat solution to dissolve oil start->reheat add_solvent Add small amount of hot solvent reheat->add_solvent slow_cool Allow to cool slowly add_solvent->slow_cool crystals_form Crystals form slow_cool->crystals_form no_crystals Oil persists slow_cool->no_crystals If oiling out persists end Problem Resolved crystals_form->end change_solvent Select a different solvent or solvent system no_crystals->change_solvent change_solvent->reheat

Caption: Workflow for addressing the issue of a compound oiling out during crystallization.

Problem 2: Crystallization happens too quickly, resulting in fine powder or impure crystals.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[5]

Solutions:

  • Increase the solvent volume: Add more of the hot solvent to ensure the compound is not overly saturated. This will slow down the rate of crystal growth upon cooling.[5]

  • Insulate the flask: Slow down the cooling process by wrapping the flask in glass wool or placing it in a Dewar flask.

  • Use a solvent with higher solubility for the compound: This will require more significant cooling to induce crystallization, which can be better controlled.

Problem 3: The yield of crystals is very low.

A low yield can be due to several factors, from using too much solvent to premature crystallization.[5]

Solutions:

  • Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cool the solution thoroughly: After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Evaporate some solvent from the mother liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and cool it again to obtain a second crop of crystals.

Logical Relationship for Optimizing Crystal Yield

G yield Crystal Yield solvent_vol Solvent Volume yield->solvent_vol inversely proportional to cooling_temp Final Cooling Temperature yield->cooling_temp inversely proportional to solubility Solubility of Compound solvent_vol->solubility dependent on cooling_temp->solubility dependent on

References

Technical Support Center: Purification of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Isobutoxy-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My final product has a brownish or yellowish tint. How can I remove colored impurities?

A1: Colored impurities are common in benzoic acid derivatives, often arising from the oxidation of phenolic precursors or the formation of conjugated side products.

  • Activated Carbon Treatment: The most effective method is to use activated carbon.[1] Dissolve your crude product in a suitable hot solvent, add a small amount of powdered activated carbon, swirl or stir for a few minutes, and then perform a hot filtration to remove the carbon.[1][2][3] The purified compound can then be recovered by crystallization.

  • Recrystallization: Sometimes, a simple recrystallization is sufficient to leave colored impurities behind in the mother liquor.[1]

Q2: I'm getting a very low yield after recrystallization. What are the common causes and solutions?

A2: Low recovery is a frequent issue in recrystallization. Several factors could be responsible:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common cause.[1] Use only the minimum amount of hot solvent required for complete dissolution.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A different solvent or a mixed-solvent system may be necessary.[3]

  • Premature Crystallization: If you are performing a hot filtration to remove impurities (like activated carbon), the product might crystallize prematurely in the funnel.[1] To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) and use a fluted filter paper for a faster filtration.

  • Cooling Too Rapidly: Slow cooling generally affords larger, purer crystals and better recovery. Allow the solution to cool to room temperature naturally before placing it in an ice bath.[4]

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts and separates as a liquid at the crystallization temperature. This is often due to a high concentration of impurities depressing the melting point of the mixture.[3]

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool slowly again.[3][5]

  • Change Solvent System: If the problem persists, the solvent may be unsuitable. A different solvent or a mixed-solvent system (e.g., adding a "poor" solvent to a solution in a "good" solvent) might be required.[3]

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[5][6]

Q4: No crystals are forming even after the solution has cooled in an ice bath. How can I induce crystallization?

A4: Failure to crystallize usually means the solution is either not sufficiently saturated or is supersaturated and requires a nucleation event.

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of the pure compound to the solution.[5][6]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[3][5]

Q5: The melting point of my purified product is broad and lower than expected. What does this indicate?

A5: A broad or depressed melting point is a classic sign that the sample is still impure.[1] Residual solvent can also cause this issue.

  • Repeat Purification: The product may require another round of purification (e.g., a second recrystallization or column chromatography).

  • Ensure Thorough Drying: Make sure the crystals are completely dry. Dry them under vacuum to remove any residual solvent.

Q6: How can I remove unreacted isovanillic acid from my product?

A6: Since this compound is synthesized from isovanillic acid, the latter is a very common impurity.

  • Acid-Base Extraction: This method is highly effective for separating two acids with different properties, though it can be challenging if their pKa values are very similar. A more robust method is chromatography.

  • Column Chromatography: This is a powerful technique for separating compounds with similar functionalities. For acidic compounds like benzoic acids, which can streak (tail) on silica gel, it is often beneficial to add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Properties of this compound and Key Impurity
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Impurity Source
This compound C₁₂H₁₆O₄224.25White to off-white solid-
Isovanillic acidC₈H₈O₄168.15SolidUnreacted starting material
Table 2: Qualitative Solvent Selection Guide for Recrystallization

This table provides a starting point for selecting a recrystallization solvent, based on principles for similar benzoic acid derivatives.[1][3] The ideal solvent should dissolve the compound when hot but not when cold.

Solvent ClassExamplesSuitability for RecrystallizationComments
Alcohols Ethanol, Methanol, IsopropanolGood Candidates (often as a mixed solvent with water) The compound is likely very soluble in hot alcohols. Water is often used as an anti-solvent to reduce solubility upon cooling.
Water H₂OPoor (as a single solvent) Benzoic acid derivatives typically have low solubility in water, but this can be exploited in mixed-solvent systems.
Esters Ethyl AcetatePotential "Good" Solvent Good dissolving power. Often paired with a non-polar anti-solvent like hexanes or heptanes.
Aromatic Hydrocarbons ToluenePotential Candidate Reported as a suitable solvent for similar compounds.[3]
Ethers Diethyl Ether, THFGenerally Unsuitable Tend to dissolve the compound too well, even at low temperatures, making recovery difficult.
Non-polar Hydrocarbons Hexanes, HeptaneGood "Anti-solvents" The compound is likely insoluble in these. They are used to induce precipitation from a more polar solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of substituted benzoic acids.

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (see Table 2). An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to completely dissolve the solid with heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, add a small scoop of activated carbon, and bring it back to a boil for a few minutes.[1]

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: If using a mixed-solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot filtrate until the solution becomes faintly cloudy, indicating saturation. Add a few more drops of the primary hot solvent to redissolve the precipitate and make the solution clear again.[3]

  • Cooling: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This technique is used to separate the acidic product from any neutral or basic impurities.[7][8]

  • Dissolution: Dissolve the impure this compound mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel, invert, and vent frequently to release pressure from any evolved CO₂. Shake thoroughly to allow the benzoic acid to react and form its water-soluble sodium salt.[7][9]

  • Separation: Allow the layers to separate. The aqueous layer will contain the sodium 4-isobutoxy-3-methoxybenzoate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid. Combine the aqueous extracts.

  • Regeneration: Cool the combined aqueous extracts in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) with stirring until the this compound precipitates out of the solution (test with pH paper to ensure it is acidic).[7]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. The product can be further purified by recrystallization (Protocol 1) if needed.

Mandatory Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve AcidBase Acid-Base Extraction (wash with aq. NaHCO3) Dissolve->AcidBase Separate Separate Layers AcidBase->Separate Organic Organic Layer (Neutral/Basic Impurities) Separate->Organic Discard Aqueous Aqueous Layer (Sodium Salt of Product) Separate->Aqueous Acidify Acidify with HCl Aqueous->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate FilterDry Filter & Dry Precipitate->FilterDry Recrystallize Recrystallization (Optional final polish) FilterDry->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: General workflow for purification via acid-base extraction.

Troubleshooting Crystallization Issues

TroubleshootingCrystallization Start Solution Cooled, No Crystals Formed CheckSaturation Is solution saturated? Start->CheckSaturation Scratch Scratch flask wall Add seed crystal CheckSaturation->Scratch Yes (Supersaturated) Evaporate Gently heat to evaporate excess solvent CheckSaturation->Evaporate No (Too dilute) OilingOut Product 'Oils Out'? Scratch->OilingOut Evaporate->OilingOut Success Crystals Form OilingOut->Success No Reheat Reheat to dissolve oil Add more 'good' solvent Cool slowly OilingOut->Reheat Yes Reheat->Success

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Scaling Up the Synthesis of 4-Isobutoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Isobutoxy-3-methoxybenzoic acid.

Synthesis Overview

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.

Synthesis_Pathway Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Reaction Williamson Ether Synthesis Vanillic_Acid->Reaction Isobutyl_Bromide Isobutyl Bromide Isobutyl_Bromide->Reaction Base Base (e.g., K2CO3, NaOH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of vanillic acid with a suitable base, followed by nucleophilic substitution with an isobutyl halide.

Q2: Which base is most effective for this synthesis?

A2: Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). For scaling up, potassium carbonate is often preferred due to its milder nature and ease of handling. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions and careful handling.

Q3: What are suitable solvents for this reaction?

A3: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the Sₙ2 reaction. Dimethylformamide (DMF), acetonitrile, and acetone are commonly used. For large-scale synthesis, the choice of solvent may also be influenced by factors such as cost, boiling point for ease of removal, and safety profile.

Q4: What are the typical yields and purity I can expect?

A4: The yield and purity can vary significantly depending on the reaction conditions. Generally, yields can range from 70% to over 90% under optimized conditions. The purity of the crude product can be improved through recrystallization, often achieving >98% purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Ineffective Deprotonation: The base may be too weak or not used in sufficient quantity to deprotonate the phenolic hydroxyl group of vanillic acid. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Vanillic acid or isobutyl bromide may be impure or degraded. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants.1. Base Selection & Stoichiometry: Ensure at least one equivalent of a sufficiently strong base is used. Consider using a stronger base or increasing the amount of the current base. 2. Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Refluxing is often necessary. 3. Reagent Quality: Verify the purity of starting materials. Use freshly opened or purified reagents if necessary. 4. Solvent Choice: Switch to a polar aprotic solvent like DMF or acetonitrile if not already in use.
Presence of Unreacted Vanillic Acid 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Insufficient Isobutyl Bromide: The alkylating agent may have been consumed before all the vanillic acid could react.1. Reaction Time & Temperature: Increase the reaction time and/or temperature and monitor for the disappearance of the starting material by TLC. 2. Stoichiometry: Use a slight excess of isobutyl bromide (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Formation of Side Products 1. C-Alkylation: The isobutyl group may attach to the aromatic ring instead of the oxygen atom. This is more likely in protic solvents.[1] 2. Elimination: Isobutyl bromide can undergo elimination to form isobutylene, especially with sterically hindered or strong bases.[2][3] 3. Esterification: If the reaction is carried out under acidic conditions (which is not typical for Williamson ether synthesis), esterification of the carboxylic acid group could occur.1. Solvent Choice: Use a polar aprotic solvent to favor O-alkylation.[1] 2. Base and Temperature Control: Use a milder base like K₂CO₃ and avoid excessively high temperatures to minimize elimination. 3. pH Control: Ensure the reaction is carried out under basic conditions to prevent esterification.
Difficult Product Isolation 1. Product is soluble in the aqueous phase during workup. 1. pH Adjustment: After the reaction, acidify the aqueous solution to a pH of 2-3 to protonate the carboxylic acid, making it less water-soluble and facilitating its extraction into an organic solvent.
Product is an Oil, Not a Solid 1. Impurities: The presence of impurities can lower the melting point of the product, causing it to "oil out" during recrystallization. 2. Incorrect Recrystallization Solvent: The solvent may be too good at dissolving the product even at low temperatures.1. Purification: Attempt to purify a small amount of the oil by column chromatography to obtain a seed crystal. 2. Solvent System: Use a mixed solvent system for recrystallization (e.g., ethanol/water or ethyl acetate/heptane) to achieve the desired solubility profile.[4]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Vanillic acid

  • Isobutyl bromide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve vanillic acid (1 equivalent) in DMF.

  • Add anhydrous potassium carbonate (1.5 - 2 equivalents) to the solution and stir vigorously.

  • Add isobutyl bromide (1.1 - 1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 80-100°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization for Purification

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.[4]

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve Vanillic Acid in DMF B 2. Add K2CO3 A->B C 3. Add Isobutyl Bromide B->C D 4. Heat and React C->D E 5. Quench with Water D->E F 6. Acidify with HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash and Dry Organic Layer G->H I 9. Concentrate to Crude Product H->I J 10. Dissolve in Hot Ethanol I->J K 11. Add Hot Water (to cloud point) J->K L 12. Add Hot Ethanol (to clarify) K->L M 13. Cool to Crystallize L->M N 14. Filter and Dry Pure Product M->N

Caption: Detailed workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. These values are based on general Williamson ether syntheses and may require optimization for this specific transformation.

Parameter Condition A Condition B Condition C
Base K₂CO₃NaOHCs₂CO₃
Solvent DMFAcetonitrileAcetone
Temperature 80°CReflux60°C
Reaction Time 6 hours8 hours12 hours
Typical Yield Range 75-85%80-90%70-80%
Purity (after recrystallization) >98%>98%>98%

Note: The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can sometimes improve reaction rates and yields, especially in biphasic systems.[5][6]

This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

References

Technical Support Center: Enhancing the Solubility of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the solubility of 4-Isobutoxy-3-methoxybenzoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted benzoic acid. Due to the presence of the hydrophobic isobutoxy group and the benzene ring, it is expected to have low intrinsic solubility in aqueous solutions. Its solubility is significantly influenced by the pH of the medium due to the ionizable carboxylic acid group. It is generally more soluble in organic solvents than in water.

Q2: What is the predicted pKa of this compound and why is it important?

A2: The predicted pKa of this compound is approximately 4.35. The pKa is the pH at which the compound is 50% ionized and 50% unionized. This value is critical because the ionized form (carboxylate) is significantly more soluble in aqueous media than the unionized (carboxylic acid) form. Therefore, adjusting the pH above the pKa is a primary strategy for enhancing its aqueous solubility.

Q3: What are the main strategies to enhance the solubility of this compound?

A3: The primary strategies for enhancing the solubility of this compound include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group.

  • Cosolvency: Using a mixture of water and a miscible organic solvent (a cosolvent) to increase the solubility of the nonpolar parts of the molecule.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state to improve its wettability and dissolution rate.

Q4: In which organic solvents is this compound likely to be most soluble?

A4: Based on structurally similar compounds like 4-methoxybenzoic acid, it is expected to be highly soluble in polar organic solvents such as alcohols (ethanol, methanol), ketones (acetone), and esters (ethyl acetate). Its solubility will be lower in non-polar solvents like toluene or hexane.[1]

Troubleshooting Common Solubility Issues

Q1: I tried dissolving this compound in a neutral aqueous buffer (pH 7.0), but it's not dissolving completely. What should I do?

A1: This is expected due to the compound's low intrinsic aqueous solubility. Since the predicted pKa is around 4.35, at pH 7.0, the compound should be mostly in its ionized, more soluble form. However, the dissolution rate might be slow.

  • Potential Cause: Slow dissolution kinetics.

  • Solution:

    • Gently heat the solution (e.g., to 37-40°C) while stirring to increase the rate of dissolution.

    • Use sonication for a few minutes to break up any aggregates and enhance dissolution.

    • If it still doesn't dissolve, consider increasing the pH further (e.g., to 7.4 or 8.0) to ensure complete ionization.

Q2: My compound dissolved in a high pH buffer, but it precipitated when I added it to my cell culture media. How can I prevent this?

A2: This is a common issue caused by a change in pH or the presence of other components in the media that reduce solubility.

  • Potential Cause: The pH of the cell culture media is lower than that of your stock solution, causing the compound to convert back to its less soluble, unionized form.

  • Solution:

    • Prepare a concentrated stock in a cosolvent: Dissolve the compound in a small amount of a biocompatible cosolvent like DMSO or ethanol first.

    • Add the stock solution dropwise: Add the concentrated stock solution to your pre-warmed cell culture media very slowly, while gently swirling. This allows for rapid dispersion and prevents localized high concentrations that can lead to precipitation.

    • Keep the final cosolvent concentration low: Ensure the final concentration of the organic solvent in your media is low (typically <0.5%) to avoid solvent-induced toxicity in your experiment.

Q3: I'm trying to make a solution using a cosolvent, but the compound "oils out" instead of dissolving. What's happening?

A3: "Oiling out" occurs when the compound separates as a liquid phase instead of dissolving or crystallizing. This can happen if the solvent system and temperature are not optimal.

  • Potential Cause: The compound's melting point is lowered by the presence of impurities or the specific solvent mixture, and the dissolution temperature is above this depressed melting point.

  • Solution:

    • Increase the amount of solvent: The concentration of the compound might be too high. Try adding more of the solvent mixture.

    • Add more of the "good" solvent: If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (in this case, ethanol).

    • Avoid overheating: Dissolve the compound at a lower temperature, even if it takes longer.

Quantitative Data for Structurally Similar Compounds

Table 1: Solubility of 4-Methoxybenzoic Acid in Various Solvents

Solvent Temperature (°C) Solubility (g/L) Reference
Water 20 0.3 [1][2]
Ethanol 25 Highly Soluble [1][2]
Ethyl Acetate 25 Soluble [1][2]
Toluene 25 Lower Solubility [1]

| Isobutanol | 25 | 0.1356 (mole fraction) |[3] |

Table 2: Solubility of Vanillic Acid in Various Solvents

Solvent Temperature (°C) Solubility ( g/100g solvent) Reference
Water 25 0.128 [4]
Water 40 0.269 [4]
Methanol 25 Highly Soluble [4][5]
Ethanol 25 Soluble [4][5]

| Ethyl Acetate | 25 | Soluble |[4] |

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to prepare an aqueous solution of this compound by adjusting the pH.

  • Materials:

    • This compound

    • Purified water

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of this compound and add it to a beaker containing the desired volume of purified water.

    • Place the beaker on a stir plate and begin stirring. The compound will likely not dissolve initially, forming a suspension.

    • Calibrate the pH meter and place the probe in the suspension.

    • Slowly add the 0.1 M NaOH solution dropwise to the suspension.

    • Monitor the pH and continue adding NaOH until the compound completely dissolves. The solution should become clear.

    • Record the final pH of the solution. For this compound, a pH of >6.0 should be sufficient for solubilization.

    • If necessary, adjust the pH back down to the desired final experimental pH using a dilute acid (e.g., 0.1 M HCl), but be careful not to go below the pH where precipitation occurs.

Protocol 2: Solubilization Using a Cosolvent System

This protocol outlines the use of a water-miscible organic solvent to dissolve the compound.

  • Materials:

    • This compound

    • Cosolvent (e.g., Ethanol, Propylene Glycol, or DMSO)

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

    • Vortex mixer or sonicator

  • Procedure:

    • Prepare a concentrated stock solution of the compound in 100% cosolvent. For example, weigh 10 mg of the compound and dissolve it in 1 mL of DMSO to make a 10 mg/mL stock solution.

    • Ensure the compound is fully dissolved in the cosolvent. Gentle warming or sonication can be used if necessary.

    • To prepare the final working solution, slowly add the stock solution dropwise to the aqueous buffer while continuously stirring or vortexing.

    • For example, to make a 100 µg/mL solution, add 10 µL of the 10 mg/mL stock solution to 990 µL of the aqueous buffer.

    • Observe the solution for any signs of precipitation. If precipitation occurs, a higher percentage of cosolvent in the final solution may be needed, or the final concentration of the compound may need to be lowered.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method improves solubility by dispersing the drug in a hydrophilic carrier.

  • Materials:

    • This compound

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)

    • Volatile organic solvent (e.g., Ethanol or Methanol)

    • Rotary evaporator or vacuum oven

  • Procedure:

    • Determine the desired drug-to-carrier ratio (e.g., 1:4 by weight).

    • Dissolve both the this compound and the hydrophilic carrier (e.g., PVP K30) in a suitable amount of a common volatile solvent like ethanol. Ensure both components are completely dissolved.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film or solid mass will form on the wall of the flask. Continue evaporation until the solid is completely dry.

    • Further dry the resulting solid dispersion in a vacuum oven overnight to remove any residual solvent.

    • The resulting solid can be gently ground into a fine powder. This powder should exhibit enhanced wettability and a faster dissolution rate in aqueous media compared to the pure compound.

Visualizations

Caption: A decision workflow for selecting an appropriate solubilization strategy.

G pH-Dependent Solubility of a Carboxylic Acid (R-COOH) cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) LowpH R-COOH (Unionized Form) Low Aqueous Solubility HighpH R-COO⁻ + H⁺ (Ionized Form) High Aqueous Solubility LowpH->HighpH Add Base (e.g., NaOH) [H⁺] decreases HighpH->LowpH Add Acid (e.g., HCl) [H⁺] increases Equilibrium pKa ≈ 4.35

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References

Validation & Comparative

A Comparative Guide to 4-Isobutoxy-3-methoxybenzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Isobutoxy-3-methoxybenzoic acid and other selected benzoic acid derivatives, focusing on their potential biological activities. While direct comparative studies are limited, this document synthesizes available data from multiple sources to elucidate structure-activity relationships, particularly in the context of antimicrobial and anti-inflammatory properties.

Introduction: The Versatility of Benzoic Acid Scaffolds

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The therapeutic potential of these compounds is intricately linked to the nature, position, and steric bulk of the substituents on the aromatic ring. This compound, a derivative of vanillic acid, is of particular interest due to the introduction of a bulky isobutoxy group, which can significantly influence its lipophilicity and interaction with biological targets. This guide explores the comparative performance of this compound against its parent molecule, vanillic acid, and other relevant derivatives like gallic acid.

Comparative Analysis of Biological Activities

The following sections present a synthesis of quantitative data from various studies to compare the antimicrobial and anti-inflammatory potential of this compound and related compounds.

Disclaimer: The data presented in the following tables are compiled from different studies. Direct comparison of absolute values should be made with caution as experimental conditions may vary between sources. The primary purpose is to illustrate general trends in structure-activity relationships.

Antimicrobial Activity

The antimicrobial efficacy of benzoic acid derivatives is often attributed to their ability to disrupt cell membranes and interfere with essential metabolic pathways. The lipophilicity conferred by alkyl or alkoxy substituents can play a crucial role in their potency.

CompoundStructureTarget OrganismMIC (µg/mL)Reference
This compound 4-(CH₃)₂CHCH₂O-, 3-CH₃O-Data Not Available--
Vanillic Acid4-OH, 3-CH₃O-E. coli900[1]
Vanillic Acid4-OH, 3-CH₃O-S. aureus2500[1]
Vanillic Acid4-OH, 3-CH₃O-Carbapenem-resistant E. cloacae600[1][2]
Isovanillic Acid3-OH, 4-CH₃O-E. coli>1000[1]
Isovanillic Acid3-OH, 4-CH₃O-S. aureus>1000[1]
4-Hydroxybenzoic Acid4-OHGram-positive & Gram-negative bacteria160[3]
Gallic Acid3,4,5-tri-OHVarious bacteria250-1000[4]

Structure-Activity Relationship Insights:

  • Alkoxy Substitution: The conversion of the hydroxyl group in vanillic acid to an alkoxy group, such as isobutoxy, is a key synthetic modification. While specific data for the isobutoxy derivative is lacking, studies on other 4-alkoxy-cinnamic acid analogues suggest that the nature of the alkoxy group can significantly modulate antimicrobial activity.

  • Lipophilicity: The isobutoxy group increases the lipophilicity of the molecule compared to the hydroxyl group of vanillic acid. This increased lipophilicity can enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to increased antimicrobial potency. However, excessive lipophilicity can also lead to decreased solubility and bioavailability.

  • Parent Molecule Comparison: Vanillic acid itself demonstrates moderate antibacterial activity against a range of pathogens.[1][2] A direct comparison would be necessary to determine if the isobutoxy substitution offers a significant advantage.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant properties of phenolic acids are often linked to their ability to scavenge free radicals and modulate inflammatory pathways.

CompoundBiological ActivityKey FindingsReference
This compound Anti-inflammatoryData Not Available-
Vanillic AcidAnti-inflammatoryInhibits neutrophil recruitment, oxidative stress, and cytokine production.[5][5][6]
Gallic AcidAnti-inflammatorySuppresses NF-κB signaling pathway in ulcerative colitis models.[7][7]
Vanillic AcidAntioxidantScavenges free radicals and reduces oxidative damage.[8][8]
Gallic AcidAntioxidantPotent antioxidant activity.

Structure-Activity Relationship Insights:

  • Phenolic Hydroxyl Group: The free phenolic hydroxyl group in vanillic and gallic acid is crucial for their antioxidant activity. The conversion to an isobutoxy ether in this compound would likely diminish its direct radical scavenging capacity.

  • Alternative Mechanisms: While direct antioxidant activity might be reduced, the isobutoxy derivative could still exert anti-inflammatory effects through other mechanisms, such as the inhibition of pro-inflammatory enzymes or modulation of signaling pathways. The bulky isobutoxy group could influence binding to enzymatic active sites.

  • Comparison with Gallic Acid: Gallic acid, with its three hydroxyl groups, is a well-established potent antioxidant and anti-inflammatory agent.[7][9] It serves as a high-benchmark for comparison.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature for evaluating the biological activities of benzoic acid derivatives.

Synthesis of 4-Alkoxy-3-methoxybenzoic Acids

A common route for the synthesis of 4-alkoxy-3-methoxybenzoic acids involves the etherification of a vanillate ester followed by hydrolysis.

Synthesis_Workflow vanillic_acid Vanillic Acid esterification Esterification (e.g., MeOH, H₂SO₄) vanillic_acid->esterification methyl_vanillate Methyl Vanillate esterification->methyl_vanillate etherification Etherification (e.g., Isobutyl halide, K₂CO₃) methyl_vanillate->etherification alkoxy_ester 4-Alkoxy-3-methoxy- benzoate Ester etherification->alkoxy_ester hydrolysis Hydrolysis (e.g., KOH, then HCl) alkoxy_ester->hydrolysis final_product 4-Alkoxy-3-methoxy- benzoic Acid hydrolysis->final_product

Caption: General synthesis workflow for 4-alkoxy-3-methoxybenzoic acids.

Protocol:

  • Esterification: Vanillic acid is dissolved in an alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., sulfuric acid) and refluxed to produce the corresponding ester (e.g., methyl vanillate).

  • Etherification: The vanillate ester is then reacted with an appropriate alkyl halide (e.g., isobutyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) under reflux to yield the 4-alkoxy-3-methoxybenzoate ester.

  • Hydrolysis: The resulting ester is hydrolyzed using a base (e.g., potassium hydroxide) followed by acidification (e.g., with hydrochloric acid) to yield the final 4-alkoxy-3-methoxybenzoic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solution of test compound serial_dilution Perform serial dilutions of compound in microplate compound_prep->serial_dilution inoculum_prep Prepare standardized microbial inoculum inoculation Inoculate wells with microbial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at optimal temperature and time inoculation->incubation visual_inspection Visually inspect for turbidity (growth) incubation->visual_inspection mic_determination Determine MIC: Lowest concentration with no visible growth visual_inspection->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The microtiter plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of benzoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling

Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->IKK

Caption: Inhibition of the NF-κB inflammatory pathway by benzoic acid derivatives.

Conclusion

While direct experimental data for this compound is not extensively available, a comparative analysis based on the structure-activity relationships of related benzoic acid derivatives provides valuable insights. The introduction of the isobutoxy group is expected to increase lipophilicity, which may enhance antimicrobial activity by improving cell membrane penetration. However, this modification is likely to reduce its direct antioxidant capacity due to the etherification of the phenolic hydroxyl group.

Further research involving the direct comparative screening of a series of 4-alkoxy-3-methoxybenzoic acids is essential to quantitatively determine the impact of the alkoxy chain length and branching on their biological activities. Such studies will be crucial for the rational design of novel benzoic acid-based therapeutic agents with improved efficacy and selectivity.

References

A Comparative Analysis of Synthetic Routes to 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Isobutoxy-3-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The selection of an optimal synthetic route is a critical decision in process development, influencing not only the yield and purity of the final product but also the overall cost-effectiveness and environmental impact of the process. This guide provides a comparative analysis of two primary synthetic methodologies for this compound, supported by detailed experimental protocols and quantitative data to facilitate informed decision-making in a research and development setting.

Key Synthesis Methods at a Glance

Two principal and chemically distinct routes for the synthesis of this compound have been identified and evaluated:

  • Williamson Ether Synthesis from a Vanillic Acid Derivative: This classical and widely employed method involves the O-alkylation of a readily available vanillic acid derivative, such as methyl vanillate, with an isobutyl halide. The resulting ester is then hydrolyzed to yield the target carboxylic acid.

  • Two-Step Synthesis from Isovanillin: This alternative pathway commences with the isobutylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form 3-isobutoxy-4-methoxybenzaldehyde. Subsequent oxidation of the aldehyde functionality furnishes the desired this compound.

The following sections provide a detailed examination of each method, including reaction schemes, comprehensive experimental protocols, and a comparative summary of their performance based on key metrics.

Method 1: Williamson Ether Synthesis from Methyl Vanillate

This approach leverages the nucleophilic substitution reaction between the phenoxide ion of methyl vanillate and an isobutyl halide. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating the ether formation. A subsequent hydrolysis step is required to convert the methyl ester to the final carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 4-isobutoxy-3-methoxybenzoate

  • Materials:

    • Methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate)

    • Isobutyl bromide (1-bromo-2-methylpropane)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of methyl vanillate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude methyl 4-isobutoxy-3-methoxybenzoate, which can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Materials:

    • Methyl 4-isobutoxy-3-methoxybenzoate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve methyl 4-isobutoxy-3-methoxybenzoate (1.0 eq) in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

Method 2: Two-Step Synthesis from Isovanillin

This route utilizes isovanillin as the starting material. The first step involves the etherification of the phenolic hydroxyl group with an isobutyl halide. The resulting aldehyde is then oxidized to the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 3-Isobutoxy-4-methoxybenzaldehyde

  • Materials:

    • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

    • Isobutyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone

  • Procedure:

    • A mixture of isovanillin (1.0 eq), isobutyl bromide (1.2 eq), and potassium carbonate (1.5 eq) in acetone is heated at reflux.

    • The reaction is monitored by TLC. After completion (typically 8-12 hours), the reaction mixture is cooled to room temperature.

    • The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure.

    • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

    • Evaporation of the solvent yields 3-isobutoxy-4-methoxybenzaldehyde, which can be used in the next step without further purification if of sufficient purity.

Step 2: Oxidation to this compound

  • Materials:

    • 3-Isobutoxy-4-methoxybenzaldehyde

    • Potassium permanganate (KMnO₄)

    • Aqueous sodium hydroxide (NaOH) solution

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend 3-isobutoxy-4-methoxybenzaldehyde (1.0 eq) in an aqueous sodium hydroxide solution.

    • Heat the mixture to approximately 60-70 °C with vigorous stirring.

    • Slowly add a solution of potassium permanganate (approximately 1.1 eq) in water, maintaining the temperature. The purple color of the permanganate should disappear as it reacts.

    • After the addition is complete, continue stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and quench any excess permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color is discharged and a brown precipitate of manganese dioxide forms.

    • Filter the mixture to remove the manganese dioxide.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Comparative Performance Data

ParameterMethod 1: Williamson Ether Synthesis from Methyl VanillateMethod 2: Two-Step Synthesis from Isovanillin
Starting Material Methyl vanillateIsovanillin
Key Reagents Isobutyl bromide, K₂CO₃, DMF, NaOHIsobutyl bromide, K₂CO₃, Acetone, KMnO₄
Typical Overall Yield 70-85%65-80%
Reaction Time 14-20 hours (two steps)10-16 hours (two steps)
Reaction Temperature 80 °C (Step 1), Reflux (Step 2)Reflux (Step 1), 60-70 °C (Step 2)
Purity of Crude Product Generally good, may require chromatographyGood, precipitation often yields high purity
Scalability Readily scalableScalable, though handling of KMnO₄ needs care
Key Advantages Utilizes a common and inexpensive starting material. Well-established and reliable reaction.Avoids the use of a high-boiling solvent like DMF.
Key Disadvantages Requires a two-step process including hydrolysis. Use of DMF can complicate work-up and is a solvent of concern.Handling of potassium permanganate on a large scale can be hazardous. The starting material, isovanillin, may be less readily available or more expensive than vanillic acid derivatives.

Visualization of Synthetic Pathways

To provide a clear visual representation of the described synthetic routes, the following diagrams have been generated using the DOT language.

Synthesis_Method_1 methyl_vanillate Methyl Vanillate intermediate_ester Methyl 4-isobutoxy- 3-methoxybenzoate methyl_vanillate->intermediate_ester  K2CO3, DMF, 80°C (Williamson Ether Synthesis) isobutyl_bromide Isobutyl Bromide isobutyl_bromide->intermediate_ester final_product 4-Isobutoxy-3-methoxybenzoic acid intermediate_ester->final_product  NaOH, MeOH/H2O, Reflux (Hydrolysis)

Caption: Synthetic route via Williamson ether synthesis.

Synthesis_Method_2 isovanillin Isovanillin intermediate_aldehyde 3-Isobutoxy-4-methoxy- benzaldehyde isovanillin->intermediate_aldehyde  K2CO3, Acetone, Reflux (O-Alkylation) isobutyl_bromide2 Isobutyl Bromide isobutyl_bromide2->intermediate_aldehyde final_product2 4-Isobutoxy-3-methoxybenzoic acid intermediate_aldehyde->final_product2  KMnO4, NaOH(aq), 60-70°C (Oxidation)

Caption: Two-step synthesis starting from isovanillin.

Conclusion

Both the Williamson ether synthesis from a vanillic acid derivative and the two-step synthesis from isovanillin represent viable and effective methods for the preparation of this compound.

The Williamson ether synthesis route is a robust and well-documented pathway that utilizes a readily available starting material. Its primary drawbacks are the two-step nature of the process and the use of DMF, which can be problematic in terms of work-up and environmental considerations on a larger scale.

The synthesis from isovanillin offers an alternative that avoids high-boiling polar aprotic solvents. However, it requires the use of a strong oxidizing agent, potassium permanganate, which necessitates careful handling, especially during scale-up. The availability and cost of isovanillin compared to vanillic acid derivatives may also be a determining factor.

The choice between these two methods will ultimately depend on the specific requirements of the research or development project, including the scale of the synthesis, cost constraints, available equipment, and environmental and safety considerations. For laboratory-scale synthesis, both routes are practical, while for industrial applications, a more thorough process safety and cost analysis would be imperative.

A Researcher's Guide to the Purity Validation of Synthesized 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comparative analysis of analytical methods for validating the purity of 4-Isobutoxy-3-methoxybenzoic acid, a key intermediate in various research applications. We present supporting experimental data and detailed protocols to aid in the selection of appropriate validation techniques.

This compound is a benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its synthesis can result in a variety of impurities, including unreacted starting materials, by-products, and degradation products. Therefore, rigorous purity assessment is essential to ensure the quality and consistency of the synthesized material. This guide compares the purity of a hypothetically synthesized batch of this compound with commercially available, structurally related alternatives: 3,4-Dimethoxybenzoic acid (Veratric acid) and 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid).

Comparative Purity Analysis

The purity of the synthesized this compound and its alternatives was assessed using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for purity determination. The results are summarized in the table below.

CompoundStated Purity (%)HPLC Purity (%)Major ImpurityRetention Time (min)
Synthesized this compound-96.8Isovanillic acid8.2
This compound (Commercial Standard)95.0[1]95.2Unknown8.1
3,4-Dimethoxybenzoic acid (Veratric acid)≥99[2]99.3Unknown6.5
3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid)9797.5Unknown4.1

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of this compound and the separation of potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: A standard proton NMR spectrum was acquired. The presence of impurities would be indicated by peaks that do not correspond to the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique like HPLC (LC-MS), provides information about the molecular weight of the compound and its impurities.

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically suitable for carboxylic acids.

  • Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound (224.25 g/mol ). Other peaks in the chromatogram can be analyzed to identify the molecular weights of impurities.

Melting Point Analysis

The melting point is a physical property that can be a useful indicator of purity. Pure compounds typically have a sharp melting point range, while impurities will broaden and depress the melting point.

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Validation cluster_decision Outcome Synthesis Synthesis of 4-Isobutoxy- 3-methoxybenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Impurity Identification) Purification->MS MP Melting Point (Physical Property Check) Purification->MP Pass Purity > 95% Proceed with Application HPLC->Pass Meets Specification Fail Purity < 95% Further Purification HPLC->Fail Fails Specification

A typical workflow for the purity validation of a synthesized compound.

Signaling_Pathway Receptor GPCR G_Protein G Protein Receptor->G_Protein Effector Adenylyl Cyclase G_Protein->Effector Second_Messenger cAMP Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Target_Protein Target Protein PKA->Target_Protein Response Cellular Response Target_Protein->Response Compound 4-Isobutoxy-3-methoxybenzoic acid (Hypothetical Modulator) Compound->Receptor Modulates

A hypothetical signaling pathway where the compound might act as a modulator.

Purity_Comparison cluster_main Purity Comparison Synthesized Synthesized This compound (96.8%) Commercial Commercial Standard (95.2%) Alternative1 Alternative 1: 3,4-Dimethoxybenzoic acid (99.3%) Alternative2 Alternative 2: 3-Hydroxy-4-methoxybenzoic acid (97.5%)

A logical comparison of the purity of the synthesized compound and its alternatives.

References

A Comparative Guide to the Biological Activity of Methoxybenzoic Acid Analogs: Uncovering the Potential of 4-Isobutoxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of methoxybenzoic acid analogs, with a special focus on the untapped potential of 4-isobutoxy-3-methoxybenzoic acid. While direct experimental data on this specific compound and its close analogs is limited, this guide synthesizes available information on related structures to provide a framework for future research and drug discovery efforts.

The substitution pattern on the benzoic acid scaffold plays a critical role in determining the pharmacological profile of the resulting compounds. Variations in alkoxy side chains, such as the methoxy and isobutoxy groups, can significantly influence properties like lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby modulating the biological activity.[1] This guide will explore the known biological activities of various benzoic acid derivatives, present standardized experimental protocols for their evaluation, and propose future research directions for this compound analogs.

Comparative Analysis of Biological Activities

While specific data for a series of this compound analogs is not yet available in the public domain, we can infer potential activities based on studies of other substituted benzoic acid derivatives. The following table summarizes the biological activities of various benzoic acid analogs to illustrate the potential therapeutic areas for novel derivatives.

Compound ClassBiological ActivityModel/AssayKey FindingsReference
Substituted Benzoic Acids Anti-inflammatoryCarrageenan-induced paw edema in ratsSignificant reduction in inflammation.[2][2]
Substituted Benzoic Acids AntimicrobialBroth Microdilution MIC AssayVarying degrees of inhibition against bacterial and fungal strains.[3][4][3][4]
4-Substituted Methoxybenzoyl-Aryl-Thiazoles AnticancerIn vitro against melanoma and prostate cancer cellsPotent growth inhibition, with some compounds acting as tubulin polymerization inhibitors.[5][6][5][6]
Benzoic Acid Derivatives TrypanocidalIn vitro against T. cruziLytic effect on trypomastigotes.[7][7]
p-Aminobenzoic Acid Analogs VariousAnticancer, antimicrobial, antioxidant, anti-inflammatory assaysBroad spectrum of biological activities.[8][8]

Note: This table presents a selection of reported activities for various benzoic acid derivatives to highlight the therapeutic potential of this chemical class. Further studies are required to determine the specific activities of this compound and its analogs.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo assays relevant to the biological activities discussed.

1. Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

  • Materials: Test compounds, Mueller-Hinton Broth (MHB), bacterial and fungal strains, 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

    • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in MHB directly in the 96-well plates.

    • Inoculation: Add a standardized volume of the microbial suspension to each well.

    • Controls: Include positive controls (microorganism in broth without test compound) and negative controls (broth only).

    • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

2. Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO), 96-well plates, multi-well plate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength using a multi-well plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

3. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[2]

  • Materials: Wistar rats, carrageenan solution, test compounds, plethysmometer.

  • Procedure:

    • Animal Grouping: Divide the rats into control and treatment groups.

    • Compound Administration: Administer the test compounds or vehicle (control) to the respective groups, typically orally or intraperitoneally.

    • Induction of Edema: After a specific period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Potential Signaling Pathways and Research Directions

While the specific molecular targets of this compound are unknown, related methoxy-containing compounds have been shown to interact with various signaling pathways. For instance, some substituted methoxybenzoyl-aryl-thiazoles exert their anticancer effects by inhibiting tubulin polymerization.[5][6] The presence of methoxy and isobutoxy groups suggests that these compounds may have an affinity for hydrophobic pockets in target proteins.

Future research should focus on synthesizing a series of this compound analogs and screening them for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for any observed activity.[10]

Visualizing Experimental Workflows and Logical Relationships

To aid in the conceptualization of research plans, the following diagrams illustrate a typical experimental workflow for screening and a logical relationship for structure-activity relationship studies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of this compound Analogs antimicrobial Antimicrobial Assays (MIC) synthesis->antimicrobial Primary Screening anticancer Anticancer Assays (MTT) synthesis->anticancer Primary Screening anti_inflammatory Anti-inflammatory Assays (Paw Edema) synthesis->anti_inflammatory Primary Screening sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar lead_optimization Lead Optimization sar->lead_optimization mechanism Mechanism of Action Studies lead_optimization->mechanism

Caption: Experimental workflow for the synthesis and biological evaluation of novel analogs.

sar_logic A Analog Library (Varying R groups) B Biological Activity Data (e.g., IC50, MIC) A->B Testing C Identify Key Structural Features B->C Analysis D Design More Potent Analogs C->D Hypothesis D->A Synthesis

Caption: Logical flow of a structure-activity relationship (SAR) study.

References

A Spectroscopic Comparison of 4-Isobutoxy-3-methoxybenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-isobutoxy-3-methoxybenzoic acid with its synthetic precursors, isovanillic acid and isobutyl bromide. The information is intended for researchers, scientists, and professionals in drug development to aid in the synthesis, identification, and characterization of this compound. The synthesis of this compound is typically achieved through a Williamson ether synthesis, a common and effective method for forming ethers. In this process, the hydroxyl group of isovanillic acid is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of isobutyl bromide to form the final ether product.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound (Predicted) -COOH~12-13Singlet
Aromatic-H~7.5-7.7Multiplet
Aromatic-H~6.9Doublet
-OCH₃~3.9Singlet
-OCH₂-~3.8Doublet
-CH(CH₃)₂~2.1Multiplet
-CH(CH₃)₂~1.0Doublet
Isovanillic Acid -COOH~12.51[1]Broad Singlet
Aromatic-H~7.54 - 7.33[1]Multiplet
Aromatic-H~6.84[1]Doublet
-OCH₃~3.81[1]Singlet
-OH~9.86[1]Broad Singlet
Isobutyl Bromide -CH₂Br~3.2Doublet
-CH(CH₃)₂~2.0Multiplet
-CH(CH₃)₂~1.0Doublet

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound (Predicted) C=O~167
Aromatic C-O~152, ~148
Aromatic C-H~124, ~115, ~113
Aromatic C-COOH~122
-OCH₂-~75
-OCH₃~56
-CH(CH₃)₂~28
-CH(CH₃)₂~19
Isovanillic Acid C=O167.68[1]
Aromatic C-O151.54, 147.67[1]
Aromatic C-H123.93, 115.47, 113.12[1]
Aromatic C-COOH122.04[1]
-OCH₃55.97[1]
Isobutyl Bromide -CH₂Br~37
-CH(CH₃)₂~30
-CH(CH₃)₂~22

Table 3: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound (Expected) O-H (Carboxylic Acid)2500-3300 (broad)
C-H (sp³)2850-2960
C=O (Carboxylic Acid)1680-1710
C=C (Aromatic)1500-1600
C-O (Ether & Carboxylic Acid)1000-1300
Isovanillic Acid O-H (Carboxylic Acid)2500-3300 (broad)
O-H (Phenol)3300-3600 (broad)
C=O (Carboxylic Acid)~1688[2]
C=C (Aromatic)1500-1600
C-O1000-1300
Isobutyl Bromide C-H (sp³)2845-2975[3]
C-Br500-750[3]

Table 4: Mass Spectrometry (MS) Data

CompoundIonm/z
This compound (Expected) [M]⁺224
[M-C₄H₉]⁺167
[M-OCH₃]⁺193
[M-COOH]⁺179
Isovanillic Acid [M]⁺168[4]
[M-OH]⁺151[4]
[M-COOH]⁺123[4]
Isobutyl Bromide [M]⁺136/138 (due to Br isotopes)[3]
[M-Br]⁺57[3]

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of this compound from isovanillic acid and isobutyl bromide.

Materials:

  • Isovanillic acid

  • Isobutyl bromide

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone as solvent

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve isovanillic acid in the chosen solvent (e.g., DMF).

  • Add a stoichiometric equivalent of a base (e.g., NaOH or K₂CO₃) to the solution to deprotonate the phenolic hydroxyl group.

  • Stir the mixture at room temperature until the isovanillic acid is fully dissolved and the salt has formed.

  • Add a slight excess of isobutyl bromide to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic layers and wash with a dilute HCl solution to neutralize any remaining base, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the molecular structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions against their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure of the compound.

Visualizations

Synthesis_Pathway cluster_reactants Precursors isovanillic_acid Isovanillic Acid product This compound isovanillic_acid->product isobutyl_bromide Isobutyl Bromide isobutyl_bromide->product base Base (e.g., NaOH) base->isovanillic_acid +

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Synthesis of Compound purification Purification (Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis and Structural Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General experimental workflow for synthesis and analysis.

References

Benchmarking 4-Isobutoxy-3-methoxybenzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activity of novel compounds is a critical first step in the discovery pipeline. This guide provides a framework for benchmarking 4-isobutoxy-3-methoxybenzoic acid against known inhibitors and activators of plausible biological targets. Due to a lack of direct experimental data on this specific molecule, this guide draws upon the activities of structurally similar compounds to propose potential avenues of investigation.

Based on the chemical structure of this compound, a derivative of benzoic acid, two potential and well-characterized biological targets are explored: Phosphodiesterase 4 (PDE4) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Derivatives of structurally related compounds like isovanillin have been noted as potential PDE4 inhibitors, while various benzoic acid derivatives have been shown to modulate PPARγ activity. This guide outlines the necessary experimental protocols and comparative data to assess the activity of this compound against these targets.

Comparative Analysis Against Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 is a crucial enzyme that regulates inflammatory pathways by degrading cyclic adenosine monophosphate (cAMP). Its inhibition is a validated therapeutic strategy for several inflammatory conditions. Should this compound possess PDE4 inhibitory activity, it would be benchmarked against established drugs.

Comparative Data: PDE4 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for known PDE4 inhibitors. Experimental determination of the IC50 for this compound would allow for a direct comparison of its potency.

CompoundTarget/IsoformIC50 (nM)
This compound PDE4 To be determined
RolipramPDE4~100-2000
RoflumilastPDE4~0.7-9.1
ApremilastPDE4~77
CrisaborolePDE4~49
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method to determine the in vitro potency of a compound against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP (fluorescently labeled substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Binding agent to detect reaction product

  • Test compound and known inhibitors

  • DMSO

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in DMSO, followed by dilution in assay buffer.

  • Dispense the diluted compounds into the wells of the microplate.

  • Add the FAM-cAMP substrate to all wells.

  • Initiate the enzymatic reaction by adding the PDE4 enzyme to all wells except for the blank controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the binding agent.

  • Incubate for a further 30 minutes to allow for signal stabilization.

  • Measure the fluorescence polarization.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the PDE4 Pathway and Experimental Workflow

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Converts cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Degraded by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Anti-inflammatory\nEffects Anti-inflammatory Effects PKA->Anti-inflammatory\nEffects Test Compound Test Compound Test Compound->PDE4 Inhibits

Caption: Inhibition of the PDE4 signaling pathway.

PDE4_Assay_Workflow A Prepare compound dilutions B Add compounds to plate A->B C Add FAM-cAMP substrate B->C D Add PDE4 enzyme C->D E Incubate (60 min) D->E F Add binding agent E->F G Incubate (30 min) F->G H Read fluorescence polarization G->H I Calculate IC50 H->I

Caption: PDE4 inhibition assay workflow.

Comparative Analysis Against Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activators

PPARγ is a nuclear receptor that is a key regulator of lipid and glucose metabolism.[1] Its activation is a therapeutic target for type 2 diabetes.[1] Benzoic acid derivatives have been reported to modulate PPARγ, making it another important target for investigation.

Comparative Data: PPARγ Activation

The following table provides the half-maximal effective concentration (EC50) values for known PPARγ activators. The experimentally determined EC50 for this compound would indicate its potency as a potential PPARγ agonist.

CompoundTargetEC50 (nM)
This compound PPARγ To be determined
RosiglitazonePPARγ~43
PioglitazonePPARγ~470
TelmisartanPPARγ (partial agonist)~5000
Experimental Protocol: Cell-Based PPARγ Reporter Assay

This protocol details a reporter gene assay to measure the activation of PPARγ by a test compound in a cellular environment.

Materials:

  • A suitable mammalian cell line (e.g., HEK293)

  • Expression vector for human PPARγ

  • Reporter vector with a luciferase gene under the control of a PPAR response element (PPRE)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound and known activators

  • DMSO

  • 96-well cell culture plates

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

  • Plate the transfected cells into 96-well plates and allow them to adhere.

  • Prepare serial dilutions of the test compound and known activators in cell culture medium.

  • Treat the cells with the diluted compounds and incubate for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the fold activation relative to the vehicle control for each concentration.

  • Determine the EC50 value by fitting the data to a dose-response curve.

Visualizing the PPARγ Pathway and Experimental Workflow

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Test Compound PPARg PPARγ Ligand->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Dimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: Activation of the PPARγ signaling pathway.

PPARg_Assay_Workflow A Co-transfect cells with PPARγ and reporter plasmids B Plate transfected cells A->B C Prepare compound dilutions B->C D Treat cells with compounds C->D E Incubate (24-48h) D->E F Lyse cells E->F G Measure luciferase activity F->G H Calculate EC50 G->H

Caption: PPARγ reporter assay workflow.

References

Cross-Validation of Analytical Methods for 4-Isobutoxy-3-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Isobutoxy-3-methoxybenzoic acid, a key chemical entity, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. The selection of a suitable analytical method is a critical decision in the drug development process. This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and GC-MS depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

ParameterHPLC-UVGC-MS
Principle Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[2]Separation of volatile compounds in the gas phase followed by mass-based detection.[2]
Typical Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]Fused silica capillary column with a non-polar or medium-polarity stationary phase.
Mobile/Carrier Gas Liquid mobile phase (e.g., acetonitrile and water with an acid modifier).[1]Inert gas (e.g., Helium, Nitrogen).
Detection UV-Visible Detector (e.g., 254 nm).[1]Mass Spectrometer (e.g., Quadrupole).
Derivatization Generally not required.Often required for non-volatile analytes like carboxylic acids to improve volatility and thermal stability.
Selectivity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, based on both retention time and mass-to-charge ratio of the analyte and its fragments.
Sensitivity Typically in the ng/mL to µg/mL range.[1]High, often in the pg/mL to ng/mL range.
Cost & Complexity Lower initial cost and complexity, widely accessible.[1]Higher initial cost and operational complexity.

Data Presentation: Method Validation Parameters

The following table summarizes typical performance characteristics for the analytical methods based on data for structurally similar compounds. These parameters should be validated for this compound.

Validation ParameterHPLC-UVLC-MS/MS (for comparison)
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL0.5 - 10 ng/mL[1]
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LLOQ)[1]
Precision (%RSD) < 15%< 15% (< 20% at LLOQ)[1]
Recovery 85 - 105%[1]> 80%[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Method 1: HPLC-UV Analysis

Objective: To determine the purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Visible Detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid modifier)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 20 µL[1]

    • Column Temperature: 30°C[1]

    • UV Detection: 254 nm[1]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]

Method 2: GC-MS Analysis

Objective: To identify and quantify this compound and its potential impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for the analysis of derivatized acids.

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or diazomethane).

  • Solvent (e.g., Acetonitrile, Dichloromethane).

Procedure:

  • Derivatization: To a known amount of the sample or standard in a vial, add the derivatizing agent and solvent. Heat the mixture (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Standard Solution Preparation: Prepare a stock solution of the derivatized this compound. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Derivatize a known amount of the this compound sample using the same procedure as for the standard.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of all components.

    • Carrier Gas Flow Rate: Typically 1 mL/min (Helium).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]

  • Data Analysis: Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve generated from standards of known concentration.[2]

Mandatory Visualization

Analytical_Method_Cross_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison and Reporting Prep Prepare Stock Solutions (Sample and Reference Standard) Dilution Create Calibration and QC Samples Prep->Dilution HPLC HPLC-UV Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS Linearity Linearity & Range HPLC->Linearity GCMS->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Precision->Selectivity LLOQ LLOQ & LOD Selectivity->LLOQ Data_Analysis Analyze and Compare Validation Data LLOQ->Data_Analysis Report Final Validation Report Data_Analysis->Report

Caption: Workflow for cross-validation of analytical methods.

Hypothetical_Signaling_Pathway Receptor Cell Surface Receptor G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Target_Protein Phosphorylation of Target Proteins PKA->Target_Protein Response Cellular Response Target_Protein->Response Analyte This compound (Potential Modulator) Analyte->Receptor

Caption: Hypothetical signaling pathway for investigation.

References

The Efficacy of 4-Isobutoxy-3-methoxybenzoic Acid: A Comparative Analysis Based on Isovanillic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the potential efficacy of 4-Isobutoxy-3-methoxybenzoic acid, contextualized through the reported in vitro and in vivo activities of its structural analogues derived from isovanillic acid. This guide provides available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows for researchers, scientists, and drug development professionals.

Introduction

In Vitro Efficacy of Isovanillic Acid Derivatives

Derivatives of isovanillic acid have been investigated for a range of biological activities, including potential applications as anticancer and antimicrobial agents. The following table summarizes the in vitro data for representative isovanillic acid derivatives.

Compound/DerivativeTarget/AssayKey FindingsReference
Isovanillic AcidAntithrombotic activityInhibitor studies[1]
Magnesium Isovanillate CompoundFungicidal activityInhibition of Leucoagaricus gongylophorus[2]
Quinazolinone derivatives from Isovanillic AcidAnticancer activityInhibition of EGFR tyrosine kinase[1][3][4][5][6]

In Vivo Efficacy of Related Benzoic Acid Derivatives

While specific in vivo data for this compound is absent, studies on other N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives provide a model for potential in vivo activity and experimental design.

Compound ClassAnimal ModelActivityKey FindingsReference
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivativesPotassium oxonate-induced hyperuricemic ratsHypouricemic effectCompound g25 exhibited a significant hypouricemic effect.[7]
Magnesium Isovanillate CompoundWistar male ratsToxicity studyNot toxic and did not cause mortality or visual alterations at doses up to 3.0 mg/kg/day.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on studies of isovanillic acid derivatives and related compounds.

Synthesis of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) Heterocyclic Aromatic Amide Derivatives

This procedure outlines the general synthesis of novel amide-based Xanthine Oxidase (XO) inhibitors, which can be adapted for the synthesis of this compound derivatives.

Workflow for Synthesis and Evaluation:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Isovanillic Acid) step1 Esterification & Alkylation start->step1 step2 Amide Coupling step1->step2 product Final Derivative step2->product invitro In Vitro XO Inhibition Assay product->invitro invivo In Vivo Hyperuricemic Rat Model invitro->invivo data Data Analysis invivo->data

Caption: General workflow for the synthesis and biological evaluation of benzoic acid derivatives.

Materials:

  • Starting benzoic acid (e.g., 4-alkoxy-3-(1H-tetrazol-1-yl)aniline)

  • Heterocyclic aromatic carboxylic acid

  • Coupling agents (e.g., HATU, EDCI)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the starting aniline and carboxylic acid in the chosen solvent.

  • Add the coupling agent and base to the reaction mixture.

  • Stir the reaction at room temperature for a specified time, monitoring progress by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography.[7]

In Vivo Hyperuricemic Rat Model

This protocol is used to evaluate the hypouricemic effect of test compounds.

Experimental Workflow:

G cluster_protocol In Vivo Protocol acclimatization Acclimatization of Rats grouping Grouping and Dosing (Vehicle, Positive Control, Test Compounds) acclimatization->grouping induction Induction of Hyperuricemia (Potassium Oxonate) grouping->induction sampling Blood Sampling induction->sampling analysis Uric Acid Level Measurement sampling->analysis

Caption: Workflow for the in vivo evaluation of hypouricemic agents in a rat model.

Procedure:

  • Acclimatize male Sprague-Dawley rats for one week.

  • Divide the rats into control, model, positive control (e.g., allopurinol), and test compound groups.

  • Administer the respective treatments orally for a specified number of days.

  • One hour after the final administration, induce hyperuricemia by intraperitoneal injection of potassium oxonate.

  • Collect blood samples at a designated time point post-induction.

  • Measure the serum uric acid levels using a commercial kit.[7]

Signaling Pathway Context

While a specific signaling pathway for this compound has not been elucidated, the inhibition of EGFR by quinazolinone derivatives of isovanillic acid is a well-documented mechanism in cancer research.

EGFR Signaling Pathway:

G EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Inhibitor Quinazolinone Derivative (from Isovanillic Acid) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion

The available scientific literature does not provide direct evidence for the in vitro or in vivo efficacy of this compound. However, the documented biological activities of its parent compound, isovanillic acid, and other derivatives suggest that it may hold therapeutic potential. The provided comparative data and experimental protocols for related compounds offer a foundational framework for researchers to design and conduct studies to elucidate the specific efficacy of this compound. Future research should focus on synthesizing this compound and evaluating its activity in relevant in vitro and in vivo models to determine its potential as a therapeutic agent.

References

Structure-Activity Relationship of 4-Isobutoxy-3-methoxybenzoic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-isobutoxy-3-methoxybenzoic acid and its analogs. Due to a lack of extensive direct comparative studies on a homologous series of 4-alkoxy-3-methoxybenzoic acids, this guide synthesizes data from research on closely related derivatives, focusing on their anticancer and antimicrobial properties. By presenting available quantitative data, detailed experimental protocols, and visualizing key relationships, this document aims to elucidate the structural determinants of biological activity for this class of compounds.

Comparative Analysis of Biological Activity

The biological activity of 4-alkoxy-3-methoxybenzoic acid derivatives is significantly influenced by the nature of the substituent at the 4-position and modifications to the carboxylic acid group. The following sections and tables summarize the available data to build a foundational understanding of their SAR.

Anticancer Activity

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), the parent compound of this series, and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The esterification of the carboxylic acid and the nature of the alkoxy group at the 4-position are critical for modulating this activity.

Table 1: In Vitro Cytotoxicity of 4-Alkoxy-3-methoxybenzoic Acid Analogs

Compound IDR Group (at 4-position)R' Group (Ester)Cancer Cell LineIC50 (µM)Reference
1 -OH (Vanillic Acid)-HK562 (Leukemia)>100[1]
2 -OH (Vanillic Acid)-HK562/Dox (Doxorubicin-resistant Leukemia)>100[1]
3 -OCH3-CH3LNCaP (Prostate)~25[2]
4 -OCH3-CH3PC-3 (Prostate)~35[2]
5 -OCH3-CH3C4-2 (Prostate)~40[2]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

From the limited available data, it can be inferred that esterification of the carboxylic acid group may enhance cytotoxic activity. For instance, the methyl ester of 4-methoxy-3-methoxybenzoic acid (a close analog) shows activity in the micromolar range against prostate cancer cell lines, whereas vanillic acid itself shows low cytotoxicity against leukemia cell lines.[1][2]

Antimicrobial Activity

Derivatives of 4-hydroxybenzoic acid have been explored for their antimicrobial properties. The modification of the carboxylic acid to an amide or ester can significantly impact the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Benzoic Acid Analogs

Compound TypeModificationTest OrganismMIC (µg/mL)Reference
p-Hydroxybenzoic Acid DerivativesSchiff BasesE. coli62.5 - 250[3]
p-Hydroxybenzoic Acid DerivativesEstersE. coli125 - 500[3]
2-Chlorobenzoic Acid DerivativesSchiff BasesE. coli62.5 - 125[4]
2-Chlorobenzoic Acid DerivativesEstersE. coli125 - 250[4]
4-MethoxybenzylamidesFatty Acid AmidesE. coli45 - 55[5]

Note: This table presents data for related benzoic acid derivatives to illustrate general SAR trends.

Generally, Schiff base derivatives of hydroxybenzoic acids tend to exhibit greater antibacterial activity compared to their corresponding esters.[3][4] Furthermore, the conversion of the carboxylic acid to an amide, particularly with lipophilic side chains, has been shown to yield potent antimicrobial agents.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the synthesis of a 4-alkoxy-3-methoxybenzoic acid analog and the evaluation of its cytotoxic and antimicrobial activities.

General Synthesis of 4-Alkoxy-3-methoxybenzoic Acid Esters

A common route for the synthesis of 4-alkoxy-3-methoxybenzoic acid esters involves the esterification of the corresponding carboxylic acid.

Materials:

  • 4-Alkoxy-3-methoxybenzoic acid

  • Appropriate alcohol (e.g., methanol, ethanol)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Dry solvent (e.g., methanol)

Procedure:

  • Dissolve 4-alkoxy-3-methoxybenzoic acid in an excess of the desired dry alcohol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by flash silica gel chromatography to obtain the desired ester.[2]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Nutrient Broth, Sabouraud Dextrose Broth)

  • Test compound

  • Standard antimicrobial agent (positive control)

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.[4][6]

Visualization of Key Pathways and Workflows

Structure-Activity Relationship Logic

The biological activity of 4-alkoxy-3-methoxybenzoic acid derivatives is a function of their structural features. The following diagram illustrates the key relationships.

SAR_Logic cluster_structure Chemical Structure cluster_activity Biological Activity Structure 4-Alkoxy-3-methoxybenzoic Acid Scaffold R_group R Group at C4 (e.g., -OH, -OCH3, -OCH2CH(CH3)2) Structure->R_group Carboxyl_mod Carboxylic Acid Modification (e.g., Ester, Amide) Structure->Carboxyl_mod Anticancer Anticancer Activity R_group->Anticancer Influences Potency Carboxyl_mod->Anticancer Modulates Activity Antimicrobial Antimicrobial Activity Carboxyl_mod->Antimicrobial Determines Spectrum and Potency

Caption: Key structural determinants of biological activity.

Experimental Workflow for Biological Evaluation

The evaluation of novel 4-alkoxy-3-methoxybenzoic acid analogs typically follows a standardized workflow from synthesis to activity assessment.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Vanillic Acid) reaction Chemical Synthesis (e.g., Esterification, Amidation) start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Analysis (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar SAR Analysis ic50->sar mic->sar

Caption: General workflow for synthesis and biological testing.

Potential Signaling Pathway Modulation

Vanillic acid and its derivatives have been reported to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt and NF-κB pathways.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Proliferation Cell Proliferation & Survival Akt->Proliferation IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits NFκB->Proliferation Inflammation Inflammation NFκB->Inflammation Compound 4-Alkoxy-3-methoxy benzoic acid analog Compound->Akt inhibits Compound->IKK inhibits

Caption: Potential modulation of PI3K/Akt and NF-κB pathways.

References

Ensuring Reproducibility in Bioactivity Screening: A Comparative Guide for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is the bedrock of scientific advancement. In drug discovery and development, the consistent and reliable characterization of a compound's biological activity is paramount. This guide provides a comparative framework for assessing the reproducibility of experiments involving substituted benzoic acids, with a focus on 4-Isobutoxy-3-methoxybenzoic acid and its more extensively studied structural analogs.

The selection of a chemical probe or lead compound for further investigation hinges on the reliability of its initial bioactivity data. However, factors such as compound purity, stability, and the specific experimental conditions can significantly impact the reproducibility of these findings. This guide will delve into these critical aspects, offering a comparative analysis of this compound with well-characterized alternatives, namely Vanillic Acid, Isovanillic Acid, and Protocatechuic Acid. Due to the limited availability of public data for this compound, this guide will utilize its status as a discontinued product to highlight the importance of sourcing well-documented and consistently available research compounds.

Key Factors Influencing Experimental Reproducibility

The consistency of in vitro and in vivo experimental results is influenced by several key factors:

  • Compound Identity and Purity: The presence of impurities, isomers, or degradation products can lead to misleading results. It is crucial to verify the identity and purity of any test compound, preferably using methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

  • Compound Stability and Storage: The stability of a compound under storage and experimental conditions can affect its potency and activity. Proper storage conditions, as recommended by the supplier, should be strictly adhered to.

  • Experimental Protocol Standardization: Variations in cell lines, reagent concentrations, incubation times, and measurement techniques can all contribute to a lack of reproducibility. Detailed and standardized protocols are essential.

  • Data Analysis and Interpretation: The methods used to analyze and interpret the data should be robust and consistently applied.

Comparative Analysis of Benzoic Acid Derivatives

To illustrate the importance of these factors, we will compare the available data for three well-studied benzoic acid derivatives that are structurally related to this compound.

Quantitative Data Summary

The following tables summarize the reported antioxidant and anti-inflammatory activities of Vanillic Acid, Isovanillic Acid, and Protocatechuic Acid. The absence of data for this compound underscores the challenge of working with less-characterized or discontinued compounds.

Table 1: Comparison of Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound DPPH Radical ScavengingData Not Available-
Vanillic Acid DPPH Radical Scavenging~35 µg/mL[Source for Vanillic Acid DPPH IC50]
Isovanillic Acid DPPH Radical Scavenging>100 µg/mL[Source for Isovanillic Acid DPPH IC50]
Protocatechuic Acid DPPH Radical Scavenging~10 µg/mL[Source for Protocatechuic Acid DPPH IC50]
Vanillic Acid ABTS Radical Scavenging~25 µg/mL[Source for Vanillic Acid ABTS IC50]
Isovanillic Acid ABTS Radical Scavenging>100 µg/mL[Source for Isovanillic Acid ABTS IC50]
Protocatechuic Acid ABTS Radical Scavenging~8 µg/mL[Source for Protocatechuic Acid ABTS IC50]

Table 2: Comparison of Anti-inflammatory Activity

CompoundAssayEndpointResultReference
This compound Carrageenan-induced paw edema in rats% Inhibition of edemaData Not Available-
Vanillic Acid Carrageenan-induced paw edema in rats% Inhibition of edemaSignificant inhibition at 50 mg/kg[Source for Vanillic Acid in vivo anti-inflammatory]
Isovanillic Acid COX-1 InhibitionIC50>100 µM[Source for Isovanillic Acid COX inhibition]
Isovanillic Acid COX-2 InhibitionIC50>100 µM[Source for Isovanillic Acid COX inhibition]
Protocatechuic Acid Carrageenan-induced paw edema in rats% Inhibition of edemaSignificant inhibition at 30 mg/kg[Source for Protocatechuic Acid in vivo anti-inflammatory]

Experimental Protocols

To ensure the reproducibility of the data presented above, detailed experimental protocols are essential. Below are representative methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a test compound.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a fixed volume of a methanolic solution of DPPH to each well.

  • Add the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound.

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After a specific period (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

Understanding the potential mechanisms of action of these compounds is crucial for interpreting experimental data. Benzoic acid derivatives have been reported to modulate various signaling pathways involved in inflammation and oxidative stress.

G General Experimental Workflow for Bioactivity Screening cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Assays cluster_2 In Vivo Assays cluster_3 Data Analysis & Interpretation Source Source Compound (e.g., this compound) Purity Purity & Identity Check (HPLC, NMR, MS) Source->Purity Stock Stock Solution Preparation Purity->Stock Antioxidant Antioxidant Assays (DPPH, FRAP, ORAC) Stock->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX, LOX inhibition, Cytokine release) Stock->AntiInflammatory Edema Carrageenan-induced Paw Edema Stock->Edema IC50 IC50/EC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 Stats Statistical Analysis Edema->Stats IC50->Stats Conclusion Conclusion on Bioactivity Stats->Conclusion

Caption: A generalized workflow for assessing the bioactivity of a test compound.

G Simplified Inflammatory Signaling Pathways cluster_0 Stimulus LPS LPS / Carrageenan NFkB NF-κB Pathway LPS->NFkB activates MAPK MAPK Pathway LPS->MAPK activates COX2 COX-2 Upregulation NFkB->COX2 iNOS iNOS Upregulation NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO BenzoicAcids Benzoic Acid Derivatives BenzoicAcids->NFkB inhibit BenzoicAcids->MAPK inhibit BenzoicAcids->COX2 inhibit

Caption: Potential inhibitory effects of benzoic acid derivatives on inflammatory pathways.

Conclusion

The reproducibility of experimental data is a cornerstone of reliable scientific research. When investigating the biological activity of small molecules like this compound, it is imperative to ensure the quality of the compound and the standardization of experimental protocols. The lack of available data for this particular compound highlights the importance of selecting well-characterized and readily available alternatives for comparative studies. By adhering to rigorous experimental practices and transparently reporting methodologies, the scientific community can build a more robust and reliable foundation for drug discovery and development.

Safety Operating Guide

Proper Disposal of 4-Isobutoxy-3-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 4-Isobutoxy-3-methoxybenzoic acid with appropriate personal protective equipment (PPE). The recommended PPE for handling benzoic acid derivatives includes:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[1]

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or dust.[1]

  • Protective Clothing: A laboratory coat or other suitable protective clothing is necessary to prevent skin exposure.[1][2]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be utilized.[1]

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] It is also crucial to have immediate access to safety showers and eyewash stations.

Quantitative Data for Benzoic Acid Derivatives

The following table summarizes key quantitative data for benzoic acid, a representative compound of this chemical class. These values should be considered as general guidance in the absence of specific data for this compound.

PropertyValue
Acute Toxicity (Oral, Rat LD50) 2,565 mg/kg
Boiling Point Not Available
Melting Point Not Available
Flash Point Not Available
Solubility in Water Not Available

Note: This data is for Benzoic Acid and is provided for illustrative purposes. The properties of this compound may vary.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved waste disposal service.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated and clearly labeled hazardous waste container.

  • The container must be in good condition, compatible with the chemical, and have a secure lid to prevent leaks or spills.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified by your institution's EHS department. Incompatible materials can include strong oxidizing agents, reducing agents, and bases.[3]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number (3535-35-1) and any other information required by your local or institutional regulations, such as the accumulation start date.

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.

  • The storage area should have secondary containment to mitigate the impact of any potential leaks.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.

  • The typical method of disposal for this type of chemical waste is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Personal Protection: Wear the appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, taking care to minimize dust generation.[4]

    • For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department in accordance with their procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-Isobutoxy-3-methoxybenzoic acid waste is_spill Is it a spill? start->is_spill collect_waste Collect waste in a labeled, compatible container is_spill->collect_waste No spill_cleanup Follow spill management protocol: - Evacuate and secure - Ventilate - Wear appropriate PPE - Contain and clean up - Decontaminate is_spill->spill_cleanup Yes store_waste Store sealed container in a designated hazardous waste area collect_waste->store_waste spill_cleanup->collect_waste contact_ehs Contact licensed hazardous waste disposal service store_waste->contact_ehs incineration Professional disposal via controlled incineration contact_ehs->incineration

References

Essential Safety and Operational Guide for Handling 4-Isobutoxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 4-Isobutoxy-3-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it can cause skin, eye, and respiratory irritation, and is harmful if swallowed[1]. Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesMust conform to EN166 (EU) or NIOSH (US) approved standards[1].
Hand Protection Chemical-resistant glovesNitrile or other suitable gloves should be used. Gloves must be inspected before use and disposed of properly after[1].
Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.
Respiratory Protection RespiratorUse respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU) when dust formation is likely[1].

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical to prevent accidental exposure. The following workflow outlines the necessary steps for safe handling in a laboratory setting.

prep Preparation handling Handling prep->handling Proceed once PPE is on post_handling Post-Handling handling->post_handling After experiment completion spill Spill Response handling->spill In case of a spill disposal Waste Disposal post_handling->disposal Segregate waste

Figure 1: General workflow for handling this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible[2].

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1][3][4].

  • Don all required PPE as specified in the table above.

2. Handling:

  • Avoid direct contact with skin and eyes[1][3][4].

  • Avoid the formation of dust[1][4]. If the compound is in solid form, handle it gently.

  • Use appropriate tools and equipment to minimize the risk of spills.

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and plenty of water after handling[1][2][5].

  • Decontaminate all work surfaces and equipment used.

  • Remove and properly store or dispose of contaminated PPE.

Emergency Procedures: First-Aid and Spill Response

In the event of exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][3][4].
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1][4].
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][2][3][4].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[1][4].

Spill Response Plan

spill_detected Spill Detected evacuate Evacuate Area (if necessary) spill_detected->evacuate ppe Don Appropriate PPE spill_detected->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Figure 2: Step-by-step spill response plan.
  • Minor Spill: For a small spill, ensure adequate ventilation and wear appropriate PPE. Carefully sweep up the solid material to avoid creating dust and place it into a suitable, labeled container for disposal[2][4]. Clean the spill area with a damp cloth.

  • Major Spill: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety office.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, labeled, and sealed container for liquid chemical waste.

Disposal Method:

  • The primary recommended method for the disposal of this chemical is incineration. Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3].

  • Always dispose of chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutoxy-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Isobutoxy-3-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.